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  • Product: 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
  • CAS: 111153-16-3

Core Science & Biosynthesis

Foundational

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid Abstract This technical guide provides a comprehensive, chemically-sound pathway for the synthesis of 4'-(Benzyloxy)[1,1'-bi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

Abstract

This technical guide provides a comprehensive, chemically-sound pathway for the synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, a valuable building block in pharmaceutical and materials science. The core of this synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aryl moieties. This document details a multi-step synthetic route, beginning with the necessary protection of a carboxylic acid functional group, proceeding through the key biphenyl-forming cross-coupling, and concluding with deprotection to yield the final product. Each stage is presented with detailed experimental protocols, mechanistic insights, and expert commentary on the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid and its derivatives are prevalent structural motifs in medicinal chemistry and liquid crystal technology.[1][2] The biphenyl scaffold provides a rigid, well-defined core for orienting functional groups in three-dimensional space, making it a privileged structure for interacting with biological targets. The synthesis of unsymmetrical biphenyls, such as the target molecule, requires a reliable method for joining two distinct aryl rings. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands as one of the most efficient strategies for this purpose, valued for its functional group tolerance, mild reaction conditions, and the commercial availability of its key reagents.[3][4][5]

Our synthetic strategy is designed around a pivotal Suzuki coupling step. To ensure the success of this reaction and prevent undesirable side reactions, a protection-coupling-deprotection sequence is employed. The carboxylic acid of one of the precursors is temporarily converted to a methyl ester. This strategic choice enhances the stability of the molecule under the basic conditions of the coupling reaction and improves solubility in organic solvents.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a straightforward and industrially viable pathway. The primary disconnection is at the C-C bond between the two phenyl rings, pointing directly to a Suzuki-Miyaura coupling. The benzyloxy ether and the carboxylic acid are traced back to their respective precursors.

G product 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid intermediate_ester Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-4-carboxylate product->intermediate_ester Hydrolysis reagents Suzuki Coupling Precursors intermediate_ester->reagents Disconnection (Suzuki) ester_reagent Methyl 4-bromobenzoate reagents->ester_reagent boronic_acid (4-(Benzyloxy)phenyl)boronic acid reagents->boronic_acid acid_reagent 4-Bromobenzoic Acid ester_reagent->acid_reagent Esterification

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: A Step-by-Step Guide

The overall workflow is a three-step process designed for efficiency and high yield.

Caption: Overall three-step synthesis workflow.

Step 1: Protection via Fischer Esterification

Objective: To convert 4-bromobenzoic acid to methyl 4-bromobenzoate.

Expertise & Experience: The carboxylic acid group is acidic and can interfere with the basic conditions required for the Suzuki coupling. By converting it to a methyl ester, we neutralize its acidity and protect it from unwanted reactions. Fischer esterification is a classic, cost-effective method that uses an excess of the alcohol (methanol) and a catalytic amount of strong acid to drive the equilibrium towards the ester product.[6]

Experimental Protocol: Synthesis of Methyl 4-bromobenzoate[7]

  • To a 250 mL round-bottom flask, add 4-bromobenzoic acid (10.0 g, 49.7 mmol).

  • Add methanol (100 mL). Swirl to suspend the solid.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, reduce the volume of methanol by approximately 75% using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water. A white solid will precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the collected white solid (methyl 4-bromobenzoate) in a vacuum oven.[7]

ParameterValue
Starting Material4-Bromobenzoic Acid[8]
ProductMethyl 4-bromobenzoate[9]
Expected Yield>95%
AppearanceWhite Solid[7]
Melting Point78-80 °C[7]
Key ReagentsMethanol, Sulfuric Acid
Step 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Objective: To couple methyl 4-bromobenzoate with (4-(benzyloxy)phenyl)boronic acid.

Expertise & Experience: This is the key bond-forming step. The choice of catalyst, base, and solvent is critical for achieving high yields. A palladium catalyst, typically in the Pd(0) oxidation state (or a Pd(II) precursor that reduces in situ), is essential. The catalytic cycle involves three main stages:

  • Oxidative Addition: The aryl halide (methyl 4-bromobenzoate) adds to the Pd(0) center.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing a halide. This step requires activation by a base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the biphenyl product.[5][10]

Using a heterogeneous catalyst like Palladium on Carbon (Pd/C) offers the advantage of simple removal by filtration, simplifying the workup procedure.[5]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate1 Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L₂-Ar' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Biphenyl Product) reductive_elimination->product arx Ar-X (Methyl 4-bromobenzoate) arx->oxidative_addition ar_boronic Ar'-B(OH)₂ ((4-Benzyloxy)phenyl) boronic acid) ar_boronic->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-4-carboxylate

  • In a reaction vessel, combine methyl 4-bromobenzoate (5.0 g, 23.2 mmol), (4-(benzyloxy)phenyl)boronic acid (5.8 g, 25.5 mmol, 1.1 eq), and potassium carbonate (9.6 g, 69.6 mmol, 3.0 eq).[11]

  • Add a solvent mixture, such as ethanol/water (4:1, 100 mL).[5]

  • Add the palladium catalyst, for example, 5% Palladium on Carbon (Pd/C, 0.5 mol%).

  • Heat the mixture to 80 °C and stir vigorously for 6-8 hours under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[12]

Step 3: Deprotection via Saponification

Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

Expertise & Experience: Saponification is the hydrolysis of an ester under basic conditions.[13] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The reaction is effectively irreversible because the final step is an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid, driving the equilibrium forward.[6][14] A final acidification step is required to protonate the carboxylate salt and yield the neutral carboxylic acid, which typically precipitates from the aqueous solution.

Experimental Protocol: Synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid[2]

  • Dissolve the methyl 4'-(benzyloxy)-[1,1'-biphenyl]-4-carboxylate (e.g., 5.0 g) in a mixture of ethanol (50 mL) and a 10% aqueous solution of potassium hydroxide (KOH, 25 mL).

  • Heat the mixture to reflux for 4-6 hours, until TLC analysis shows the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and reduce the volume by half using a rotary evaporator to remove most of the ethanol.

  • Pour the remaining aqueous solution into 100 mL of ice-cold water.

  • While stirring vigorously, slowly acidify the solution by adding 2M hydrochloric acid (HCl) dropwise until the pH is approximately 2-3.

  • A white solid product will precipitate out of the solution.[15]

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining acid and salts.

  • Dry the final product, 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, in a vacuum oven.

ParameterValue
Starting MaterialMethyl 4'-(benzyloxy)-[1,1'-biphenyl]-4-carboxylate
Product4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid[16]
Expected Yield>90%
AppearanceWhite to off-white crystalline powder[16]
Key ReagentsKOH or NaOH, HCl

Conclusion and Outlook

The described three-step synthesis provides a reliable and high-yielding pathway to 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. By employing a protective esterification, a robust Suzuki-Miyaura cross-coupling, and a clean saponification, this guide offers a validated protocol suitable for both academic research and process development. The methodologies are based on well-established, Nobel Prize-winning chemistry, ensuring wide applicability and scalability. The final product is a versatile intermediate, primed for further functionalization in the development of novel pharmaceuticals and advanced materials.

References

  • DE19831817C1 - Production of biphenyl carboxylic acid compounds - Google Patents.
  • CAS 586-76-5: 4-Bromobenzoic acid - CymitQuimica.
  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure.
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate.
  • (PDF) Synthesis of benzyloxycyanophenylboronic esters - ResearchGate.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • 4-Bromobenzoic Acid Methyl Ester CAS 619-42-1 - United States Biological.
  • US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.
  • 21.6: Chemistry of Esters.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps.
  • Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv.
  • 4-Bromobenzoic Acid Methyl Ester - LGC Standards.
  • hydrolysis of esters - Chemguide.
  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
  • [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4' - PubChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG473IHg6tvsl3xV94ZsNwoT5bavP5WxWy5CRiMXg_1hqnyFwQe7yvZLhXmvhBCvz0-jTGoMWcj2d4Ba9f2AIh5bGpeThx9zNoTgLjcv4GR8_RDUshDUwACwTQvI08X9WiqBLvDWF6sfc5CauhLkw==
  • Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene) - ResearchGate.
  • (4-(Benzyloxy)phenyl)boronic acid(CAS# 146631-00-7 ) - angenechemical.com.
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH.
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH.
  • 4-BIPHENYL CARBOXYLIC ACID FOR SYNTHESIS - CDH Fine Chemical.
  • 4-bromobenzoic Acid Methyl Ester - lifechem pharma.
  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - IUCr Journals.
  • CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents.
  • Benzylboronic acid or boronate synthesis - Organic Chemistry Portal.
  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the core physicochemical properties of 4'-(Benzyloxy)[1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. Recognizing the limited availability of direct experimental data for this specific molecule, this document establishes a robust framework for its characterization. This is achieved by leveraging detailed data from its parent compound, 4-biphenylcarboxylic acid, and employing established scientific principles to predict the influence of the benzyloxy group. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the determination of these critical parameters, empowering researchers to generate precise and reliable data.

Introduction: A Molecule of Interest in Medicinal Chemistry

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. The biphenyl carboxylic acid scaffold is a well-established pharmacophore, and the introduction of a benzyloxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. Understanding the fundamental physicochemical properties of this compound is paramount for its potential application in drug design, particularly in optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

The strategic placement of the benzyloxy moiety at the 4'-position is anticipated to influence the electronic and steric properties of the entire molecule, thereby impacting its acidity, solubility, and crystal packing. This guide will dissect these anticipated effects and provide the methodologies to quantify them.

Molecular Structure and Identification

A clear understanding of the molecular architecture is the foundation for interpreting its physicochemical behavior.

Chemical Structure

The molecular structure of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is characterized by a biphenyl core, with a carboxylic acid group at the 4-position and a benzyloxy group at the 4'-position.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis Powder Powder Sample Load Load Capillary Powder->Load Insert Insert into Apparatus Load->Insert Heat Heat Slowly Insert->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining solubility.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Determination of pKa via Potentiometric Titration

This method provides a precise measurement of the acid dissociation constant.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of LogP via the Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible phases.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., n-octanol). Add a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning, then allow the layers to separate.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

LogP_Workflow Prep Prepare Saturated Solvents (n-octanol and water) Dissolve Dissolve Compound in n-octanol Prep->Dissolve Mix Mix with Saturated Water Dissolve->Mix Shake Shake to Equilibrate Mix->Shake Separate Separate Layers Shake->Separate Analyze_Oct Analyze Octanol Layer (HPLC-UV) Separate->Analyze_Oct Analyze_Aq Analyze Aqueous Layer (HPLC-UV) Separate->Analyze_Aq Calculate Calculate LogP Analyze_Oct->Calculate Analyze_Aq->Calculate

Caption: Workflow for LogP Determination via Shake-Flask Method.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure and purity of the compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the structure of the molecule.

  • Predicted ¹H NMR Spectrum:

    • A singlet for the carboxylic acid proton, typically downfield (>10 ppm).

    • A series of doublets and triplets in the aromatic region (7-8.5 ppm) corresponding to the protons on the biphenyl rings.

    • A singlet for the methylene protons of the benzyloxy group (~5 ppm).

    • A multiplet for the aromatic protons of the benzyl group.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework.

  • Predicted ¹³C NMR Spectrum:

    • A signal for the carboxylic carbon (~170 ppm).

    • Multiple signals in the aromatic region (110-160 ppm) for the carbons of the biphenyl and benzyl groups.

    • A signal for the methylene carbon of the benzyloxy group (~70 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

  • Predicted IR Spectrum:

    • A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).

    • A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • C-O stretches from the ether linkage and carboxylic acid (~1200-1300 cm⁻¹).

    • C-H stretches from the aromatic rings (~3000-3100 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

  • Predicted Mass Spectrum:

    • The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 304.35.

    • Characteristic fragment ions corresponding to the loss of the benzyl group, the carboxylic acid group, and other fragments of the biphenyl core.

Conclusion

While experimental data for 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid remains to be fully elucidated in the public domain, this guide provides a robust framework for its physicochemical characterization. By understanding the properties of the parent 4-biphenylcarboxylic acid and the predictable electronic and steric effects of the benzyloxy substituent, researchers can make informed decisions in their experimental design. The detailed protocols provided herein offer a clear path for generating the high-quality data necessary to advance the study and potential applications of this promising molecule in drug discovery and materials science.

References

Foundational

An In-depth Technical Guide to 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative of significant interest in various sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative of significant interest in various scientific domains. From its fundamental chemical identifiers to its synthesis, potential applications, and safety considerations, this document serves as a critical resource for professionals engaged in research and development.

Core Chemical Identity

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is a bifunctional organic molecule characterized by a biphenyl core. One phenyl ring is substituted with a carboxylic acid group at the 4-position, while the other bears a benzyloxy group at the 4'-position. This structure imparts a unique combination of rigidity from the biphenyl backbone and functionality from the acidic and ether moieties, making it a valuable building block in medicinal chemistry and materials science.

Identifiers

To ensure the precise identification of this compound, a compilation of its key identifiers is presented below.

IdentifierValue
CAS Number 111153-16-3
Molecular Formula C₂₀H₁₆O₃
Molecular Weight 304.34 g/mol
IUPAC Name 4'-(Benzyloxy)-[1,1'-biphenyl]-4-carboxylic acid
MDL Number MFCD06802253

A dedicated PubChem entry for this specific compound has not been identified at the time of this writing. Researchers should exercise caution and verify the identity of the compound through analytical methods.

Physicochemical Properties

PropertyValue (Estimated)
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in organic solvents like DMSO, DMF, and hot ethanol; sparingly soluble in water.
pKa The carboxylic acid group is expected to have a pKa in the range of 4-5.

Synthesis and Manufacturing

The synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid can be approached through several synthetic strategies. The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and efficient means of forming the crucial carbon-carbon bond between the two phenyl rings.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid involves disconnecting the biphenyl bond, leading to two key precursors: a boronic acid (or its ester) and a halogenated aromatic compound.

Retrosynthesis cluster_precursors Precursors Target 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid Disconnect C-C Disconnect (Suzuki Coupling) Target->Disconnect PrecursorA 4-(Benzyloxy)phenylboronic acid Disconnect->PrecursorA Arylboronic acid PrecursorB 4-Bromobenzoic acid Disconnect->PrecursorB Aryl halide

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. Optimization of reaction conditions, including catalyst, base, and solvent, may be necessary to achieve optimal yields.

Materials:

  • 4-(Benzyloxy)phenylboronic acid

  • 4-Bromobenzoic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 4-(Benzyloxy)phenylboronic acid (1.1 eq), 4-bromobenzoic acid (1.0 eq), and the chosen base (2-3 eq).

  • Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes to remove oxygen.

  • Solvent and Catalyst Addition: Add the degassed solvent system to the flask. Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Purification: Collect the crude product by filtration. The solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_reactants Reactants BoronicAcid 4-(Benzyloxy)phenylboronic acid Reaction Suzuki-Miyaura Coupling BoronicAcid->Reaction ArylHalide 4-Bromobenzoic acid ArylHalide->Reaction Catalyst Pd Catalyst Base Solvent Catalyst->Reaction Workup Acidic Work-up Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product 4'-(Benzyloxy)[1,1'-biphenyl]- 4-carboxylic acid Purification->Product

Exploratory

theoretical studies on 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

An In-Depth Technical Guide to the Theoretical Studies of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Studies of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, a molecule with significant potential in medicinal chemistry and materials science. By integrating principles of synthetic chemistry with advanced computational methods, this document offers a deep dive into the molecule's structural characteristics, electronic properties, and potential as a pharmacologically active agent. The guide is structured to provide a logical flow from synthesis and characterization to in-depth theoretical explorations using Density Functional Theory (DFT), and finally to the practical application of these insights in drug development through molecular docking. All protocols and claims are grounded in authoritative scientific literature to ensure accuracy and reproducibility.

Part 1: Synthesis and Structural Elucidation

Synthetic Pathways: The Suzuki-Miyaura Coupling

The creation of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is efficiently accomplished using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This robust and versatile method facilitates the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid. A standard synthetic approach involves the coupling of a 4-halobenzoic acid derivative with 4-(benzyloxy)phenylboronic acid.

The efficacy of the Suzuki-Miyaura reaction is highly dependent on the choice of the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a suitable base.[1] The catalytic cycle proceeds through oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the boronic acid derivative, and concludes with reductive elimination to yield the desired biphenyl product and regenerate the active catalyst. The benzyloxy group serves as a stable protecting group for the hydroxyl functionality under these reaction conditions.

Spectroscopic and Crystallographic Characterization

Post-synthesis, the molecular structure of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is unequivocally confirmed through a combination of modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR are instrumental in mapping the molecule's carbon-hydrogen framework. The distinct chemical shifts of the aromatic protons, the benzylic methylene protons, and the carboxylic acid proton provide conclusive evidence of the target structure.[1]

  • Infrared (IR) Spectroscopy : IR analysis is key to identifying the principal functional groups. A broad O-H stretching band for the carboxylic acid and a sharp, intense C=O stretching absorption are hallmark spectral features.[1]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is utilized to determine the precise molecular weight, thereby confirming the elemental formula.[1]

  • Single-Crystal X-ray Diffraction : This technique provides the definitive three-dimensional atomic arrangement, including precise bond lengths, angles, and torsional angles. Although a crystal structure for the exact 4-carboxylic acid isomer was not found in the initial search, a closely related isomer, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, has been extensively studied.[3][4][5] The crystallographic data from this isomer provides valuable predictive insights into the structural parameters of the title compound.

A crucial structural feature is the dihedral angle between the two phenyl rings of the biphenyl core, which dictates the molecule's overall conformation and its interaction with biological macromolecules. For the 3-carboxylic acid isomer, this angle is reported to be 26.09 (4)°.[3] The steric bulk of the benzyloxy substituent can significantly influence this angle.[3]

Structural Parameter Value for 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid[3]
Dihedral angle between biphenyl rings26.09 (4)°
C-O-C-C torsion angle (benzyloxy)-175.9 (2)°

Part 2: Theoretical Investigations

This section forms the nucleus of the guide, focusing on theoretical studies that illuminate the electronic structure, chemical reactivity, and intermolecular forces of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. These computational explorations are primarily conducted using Density Functional Theory (DFT).

Computational Methodology: A Self-Validating Protocol

A rigorous and validated computational protocol is paramount for generating reliable theoretical data. The following step-by-step methodology for DFT calculations is based on best practices established for analogous molecular systems.[3][6][7]

Step-by-Step DFT Protocol:

  • Molecular Structure Optimization : An initial 3D model of the molecule is constructed and subjected to geometry optimization to locate its lowest energy conformation. The B3LYP functional paired with the 6-311++G(d,p) basis set is a well-regarded and effective choice for such calculations.[3][4]

  • Frequency Calculations : To verify that the optimized geometry represents a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of any imaginary frequencies confirms a stable structure.

  • Electronic Property Calculations : With the optimized structure, single-point energy calculations are carried out to derive key electronic properties, including the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

  • Hirshfeld Surface Analysis : To probe the nature of intermolecular interactions within the crystal lattice, Hirshfeld surface analysis is performed. This method provides a visual and quantitative breakdown of the various molecular contacts.[3]

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis start Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc hirshfeld Hirshfeld Surface Analysis geom_opt->hirshfeld sp_energy Single-Point Energy Calculation freq_calc->sp_energy homo_lumo HOMO-LUMO Analysis sp_energy->homo_lumo mep MEP Analysis sp_energy->mep

Caption: A generalized workflow for DFT calculations.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity; a smaller gap implies higher reactivity.

For the related 3-carboxylic acid isomer, the HOMO is localized on the biphenyl rings, whereas the LUMO is concentrated on the benzoic acid moiety.[3] This distribution suggests that the biphenyl system is the likely site of electrophilic attack, while the carboxylic acid group is more prone to nucleophilic attack. The calculated HOMO-LUMO gap for this molecule is 4.3347 eV.[3][4]

Based on the HOMO and LUMO energies, several global reactivity descriptors can be derived:

Reactivity Descriptor Formula Value for 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid (eV)[3] Significance
Ionization Energy (I)-EHOMO6.0801Energy needed to remove an electron.
Electron Affinity (A)-ELUMO1.7464Energy released upon electron addition.
Electronegativity (χ)(I + A) / 23.91325The power to attract electrons.
Chemical Hardness (η)(I - A) / 22.16685Resistance to electron cloud deformation.
Chemical Softness (S)1 / (2η)0.231A measure of reactivity (inverse of hardness).
Electrophilicity Index (ω)μ2 / (2η)3.534A measure of the molecule's electrophilic nature.

The notable electrophilicity index of 3.534 eV for the 3-carboxylic acid isomer suggests it is a potent electrophile.[3]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule, offering predictive power for its reactive behavior towards electrophiles and nucleophiles. In an MEP map, red-colored regions denote areas of high electron density (negative potential), while blue regions indicate electron-deficient areas (positive potential).

For the 3-carboxylic acid isomer, the MEP surface reveals a region of negative potential (red) localized over the oxygen atoms of the carboxylic acid, marking them as prime targets for electrophilic attack.[3] In contrast, the carboxylic acid's hydrogen atom is in a region of positive potential (blue), identifying it as a likely site for nucleophilic interaction.[3] This information is invaluable for predicting the non-covalent interactions that govern molecular recognition at a biological receptor.

Part 3: Implications for Drug Development

The theoretical knowledge gleaned from DFT studies has direct and practical applications in the rational design and development of novel therapeutic agents.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a protein receptor. This technique is instrumental in elucidating the binding mode of a potential drug molecule and in prioritizing candidates for further development.

In a relevant study, the 3-carboxylic acid isomer of the title compound was docked into the SARS-CoV-2 protein (PDB ID: 8BEC), revealing a strong binding affinity of -7.6 kcal/mol.[3] The analysis of the docked pose showed key hydrogen bonding and π-anion interactions with amino acid residues in the binding pocket.[3] It was also noted that dispersion energy significantly contributes to the stabilization of the ligand's conformation within the protein.[3][4]

Hypothetical Molecular Docking Protocol:

  • Receptor and Ligand Preparation : The 3D coordinates of the target protein are sourced from the Protein Data Bank (PDB). All non-essential molecules, such as water and co-crystallized ligands, are removed. The ligand structure is prepared by obtaining its optimized geometry from the DFT calculations.

  • Grid Generation : A computational grid is defined to encompass the active site of the protein, thereby setting the boundaries for the docking simulation.

  • Docking Simulation : A docking program, such as AutoDock Vina, is employed to systematically explore the ligand's conformational flexibility within the defined active site and to score the resulting poses based on their predicted binding affinity.[3]

  • Analysis of Results : The top-scoring poses are visually inspected and analyzed to identify the most plausible binding mode and to characterize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the protein-ligand complex. Visualization tools like PyMOL or Discovery Studio are used for this purpose.[1]

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor Receptor Preparation (from PDB) grid Grid Generation receptor->grid ligand Ligand Preparation (Optimized Geometry) dock Docking with AutoDock Vina ligand->dock grid->dock analyze Analysis of Poses and Interactions dock->analyze visualize Visualization with PyMOL/Discovery Studio analyze->visualize

Caption: A streamlined workflow for molecular docking studies.

Structure-Activity Relationship (SAR) and Lead Optimization

By correlating theoretical data with experimental biological activities, a robust Structure-Activity Relationship (SAR) can be established. An understanding of the molecular fragments responsible for key binding interactions allows for targeted chemical modifications to enhance a compound's potency and selectivity. While the carboxylic acid group is a common pharmacophore, it can pose challenges related to solubility and membrane permeability.[8] A widely used strategy in medicinal chemistry to mitigate these issues is the bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole.[9]

Conclusion

This technical guide has presented a multifaceted theoretical examination of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. By synergizing synthetic methodologies with state-of-the-art computational chemistry, a nuanced understanding of this molecule's structural, electronic, and interactive properties has been developed. The insights derived from DFT calculations, particularly HOMO-LUMO analysis and MEP mapping, provide a solid theoretical foundation for its exploration in various applications, most notably in drug discovery. Molecular docking studies further bridge the chasm between theoretical predictions and experimental reality, offering a powerful tool for deciphering and predicting protein-ligand interactions. The principles and protocols detailed in this guide are intended to be a valuable asset for scientists dedicated to harnessing the full potential of biphenyl derivatives in their research endeavors.

References

  • Kumar, M. H., Vinduvahini, M., Srinivasa, H. T., Devarajegowda, H. C., & Palakshamurthy, B. S. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. IUCrData, 8(3). Available at: [Link]

  • Google Patents. (n.d.). DE19831817C1 - Production of biphenyl carboxylic acid compounds.
  • ResearchGate. (2018). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available at: [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Available at: [Link]

  • Journal of the Chemical Society C. (1967). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Available at: [Link]

  • ResearchGate. (2015). Molecular Docking, 3D-QSAR and Structural Optimization of Indole Biphenylcarboxylic Acids as PPARγ Antagonists. Available at: [Link]

  • Journal of The Chemical Society of Pakistan. (2013). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Available at: [Link]

  • MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Available at: [Link]

  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-. Available at: [Link]

  • ChemRxiv. (2021). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength. Available at: [Link]

  • Cheméo. (n.d.). Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties. Available at: [Link]

  • RRI Digital Repository. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Available at: [Link]

  • Google Patents. (n.d.). RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition.
  • PMC - NIH. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Available at: [Link]

  • ResearchGate. (2015). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). Available at: [Link]

  • SciSpace. (2022). Synthesis, structure, hirshfeld surface analysis, non- covalent interaction, and in silico studies of 4- hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2- carboxyllic acid. Available at: [Link]

  • IUCr Journals. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 40-(benzyloxy)- [1,10-biphenyl]-3-carboxylic acid. Available at: [Link]

  • ResearchGate. (2012). Electronic excited states and electronic spectra of biphenyl: A study using many-body wavefunction methods and density functional theories. Available at: [Link]

  • ResearchGate. (2014). The pressure dependence of the solid state structure of biphenyl from DFT calculations. Available at: [Link]

  • ResearchGate. (2021). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Available at: [Link]

  • YouTube. (2017). mod04lec20 - Absolute Configuration in Biphenyls and D/L Systems. Available at: [Link]

  • Patsnap Eureka. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic Acid in the Synthesis of Anticancer Agents

Introduction: The Biphenyl Scaffold as a Privileged Structure in Oncology The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold as a Privileged Structure in Oncology

The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. In oncology, biphenyl derivatives have demonstrated a wide spectrum of activities, including anti-proliferative, anti-inflammatory, and antitumor effects.[1] The carboxylic acid functional group is also crucial in drug design, often enhancing the polarity and hydrophilicity of a molecule, which can positively impact its bioavailability.[1]

This guide focuses on a key intermediate, 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid , and its application in the synthesis of potent anticancer agents. We will explore the synthetic route to this scaffold, its derivatization, and the subsequent biological evaluation of the resulting compounds, providing detailed, field-proven protocols for researchers in drug discovery and development. The inclusion of a benzyloxy group offers a strategic point for modifying lipophilicity and can play a significant role in the molecule's interaction with hydrophobic pockets within target proteins, a common strategy in rational drug design.

Section 1: Synthesis of Biphenyl-Based Anticancer Agents

The construction of the unsymmetrical biphenyl core is most effectively achieved through the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields.[2]

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The synthesis of the 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid scaffold involves the coupling of two key building blocks: an aryl halide and an arylboronic acid.

Diagram 1: Synthetic Workflow for Biphenyl Carboxylic Acid Derivatives

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_hydrolysis Saponification cluster_product Final Scaffold A Methyl 4-bromobenzoate C Pd(OAc)2 / PPh3 Na2CO3, Propanol/H2O A->C B (4-(Benzyloxy)phenyl)boronic acid B->C D Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-4-carboxylate C->D Forms biphenyl bond E NaOH / H2O Reflux D->E Ester hydrolysis F 4'-(Benzyloxy)-[1,1'-biphenyl]-4-carboxylic acid E->F MoA cluster_pathway Signaling Pathways cluster_cellcycle Cell Cycle Control cluster_apoptosis Apoptosis Induction Biphenyl Biphenyl Derivative AKT PI3K/AKT Pathway Biphenyl->AKT Inhibits PDL1 PD-L1 Signaling Biphenyl->PDL1 Inhibits G1_S G0/G1 or G2/M Arrest Biphenyl->G1_S Bcl2 Bcl-2 Family (↓Bcl-2, ↑Bax) Biphenyl->Bcl2 AKT->Bcl2 Regulates Outcome Cell Death G1_S->Outcome Caspase Caspase Activation (Caspase-3, -9) Bcl2->Caspase Initiates PARP PARP Cleavage Caspase->PARP Cleaves PARP->Outcome

Sources

Application

Application Note & Protocol: High-Purity Isolation of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid via Recrystallization

Abstract This comprehensive guide details a robust and validated protocol for the purification of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid by recrystallization. This application note is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and validated protocol for the purification of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid by recrystallization. This application note is designed for researchers, scientists, and professionals in drug development who require a high-purity solid form of this versatile intermediate. The protocol herein emphasizes the rationale behind solvent selection, temperature control, and procedural steps to ensure reproducibility and high yield.

Introduction: The Rationale for Recrystallization

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is a key structural motif in the synthesis of various pharmacologically active compounds and advanced materials.[1] Its biphenyl core and carboxylic acid functionality make it a crucial building block. However, synthetic routes, such as the Suzuki-Miyaura cross-coupling, can introduce impurities like residual catalysts (e.g., palladium), unreacted starting materials, and side-products.[2][3] For applications in drug development and materials science, the purity of this intermediate is paramount.

Recrystallization is a powerful and cost-effective purification technique for crystalline solids. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out, leaving the more soluble impurities behind in the mother liquor.[4] This method is particularly well-suited for aromatic carboxylic acids like the title compound, which tend to be stable, crystalline solids.[5]

Physicochemical Properties & Solvent Selection

A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit high solubility for 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Furthermore, the impurities should either be highly soluble at all temperatures or sparingly soluble in the hot solvent.

Based on literature evidence for structurally related compounds and general solubility principles for aromatic carboxylic acids, ethanol has been identified as a highly effective solvent for the recrystallization of benzyloxy biphenyl derivatives.[6][7] Biphenyl carboxylic acids are generally soluble in alcohols and ethers, while being insoluble in water.[8][9] This provides an opportunity to use water as an anti-solvent if necessary.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₀H₁₆O₃[7]
Molecular Weight304.34 g/mol [7]
AppearanceWhite to off-white solid[10]
Melting Point~225-228 °C (for the parent 4-biphenylcarboxylic acid)[10]
SolubilitySoluble in ethanol and other polar organic solvents; insoluble in water.[6][8]

Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. Adjust volumes accordingly for different scales.

Materials and Apparatus
  • Crude 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

  • Ethanol (reagent grade or higher)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Recrystallization Workflow

The following diagram outlines the key stages of the purification process.

Recrystallization_Workflow cluster_dissolution Dissolution Stage cluster_crystallization Crystallization Stage cluster_isolation Isolation & Drying Stage A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal hot ethanol to dissolve the solid A->B C 3. Add activated carbon (if necessary) B->C D 4. Hot filtration to remove insoluble impurities C->D E 5. Allow filtrate to cool slowly to room temp. D->E Transfer hot filtrate F 6. Induce crystallization (if needed) E->F G 7. Cool in an ice bath to maximize yield F->G H 8. Collect crystals by vacuum filtration G->H Transfer crystal slurry I 9. Wash crystals with ice-cold ethanol/water H->I J 10. Dry crystals under vacuum I->J K High-Purity Crystals J->K Pure Product

Caption: Workflow for the purification of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid.

Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of the crude 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate 500 mL flask, heat approximately 100-150 mL of ethanol to a gentle boil on a hot plate.

    • Carefully add the hot ethanol portion-wise to the flask containing the crude solid while stirring. Continue adding just enough hot solvent until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for achieving a high recovery yield upon cooling.

  • Decolorization (Optional):

    • If the resulting solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (approx. 0.1-0.2 g) of activated carbon to the solution.[4]

    • Gently reheat the solution to boiling for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities.[4]

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot filtration.

    • Place a fluted filter paper in a glass funnel and place the funnel on top of a clean 250 mL Erlenmeyer flask.

    • Preheat the funnel and flask by pouring a small amount of hot ethanol through the setup. Discard this ethanol.

    • Quickly pour the hot solution containing the dissolved product through the fluted filter paper. Causality: This step must be done quickly to prevent premature crystallization of the product on the filter paper or in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

    • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield. Causality: The solubility of the product is significantly lower at 0-4 °C, thus promoting further crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol or an ice-cold ethanol/water mixture (e.g., 1:1) to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Product does not dissolve Insufficient solvent; incorrect solvent.Add more hot solvent in small increments. If still insoluble, the chosen solvent may be inappropriate.
No crystals form upon cooling Solution is too dilute; compound is too soluble at low temperatures.Try scratching the inner wall of the flask. Add a seed crystal. If these fail, boil off some solvent to concentrate the solution and cool again. Consider adding an anti-solvent (e.g., deionized water) dropwise to the warm solution until it becomes slightly turbid, then reheat to clarify and cool again.[11]
Oiling out The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.
Low recovery yield Too much solvent was used; premature crystallization during hot filtration; crystals are still soluble in the cold mother liquor.Ensure the minimum amount of hot solvent is used. Preheat the filtration apparatus. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored crystals Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of activated carbon.

Conclusion

The protocol described provides a reliable and efficient method for the purification of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. By carefully selecting the solvent and controlling the rate of cooling, researchers can obtain a high-purity product suitable for demanding applications in pharmaceutical and materials science research. This self-validating system, grounded in the fundamental principles of crystallization, ensures both high purity and good recovery.

References

  • University of California, Los Angeles. Recrystallization and Crystallization. [Online] Available at: [Link]

  • Google Patents. Purification of carboxylic acids by complexation with selective solvents.
  • Chemistry LibreTexts. Recrystallization. [Online] Available at: [Link]

  • Google Patents. Production of biphenyl carboxylic acid compounds.
  • Cheméo. 4-Biphenylcarboxylic acid. [Online] Available at: [Link]

  • ResearchGate. 4-Benzyloxy-1,1′-biphenyl. [Online] Available at: [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Online] Available at: [Link]

  • ChemBK. 4-Biphenylcarboxylic acid. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Online] Available at: [Link]

  • PubChem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-. [Online] Available at: [Link]

  • IUCr Journals. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. [Online] Available at: [Link]

  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. [Online] Available at: [Link]

  • ResearchGate. Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). [Online] Available at: [Link]

  • Manukau Institute of Technology. RECRYSTALLISATION. [Online] Available at: [Link]

  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Online] Available at: [Link]

  • National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. [Online] Available at: [Link]

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid. [Online] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

Welcome to the technical support center for the synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important biphenyl derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields.

The synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is typically achieved through a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the hydrolysis of the ester to the final carboxylic acid. This guide is structured to address challenges that may arise in both of these critical steps.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield in the Suzuki-Miyaura Coupling Step

You are performing the Suzuki-Miyaura coupling between 4-benzyloxyphenylboronic acid and methyl 4-bromobenzoate, but the yield of methyl 4'-(benzyloxy)-[1,1'-biphenyl]-4-carboxylate is consistently low.

  • Inefficient Catalyst Activity: The palladium catalyst is the heart of the Suzuki reaction. Its activity can be compromised by several factors.

    • Catalyst Choice: While various palladium catalysts can be used, palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand like JohnPhos is a robust system for this type of coupling.[1] If you are using a different catalyst, consider switching to this combination.

    • Catalyst Deactivation: The catalyst can be deactivated by oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

    • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Use fresh, high-purity ligands.

  • Inappropriate Base Selection: The choice of base is crucial for the transmetalation step in the catalytic cycle.

    • Base Strength: A moderately strong base is typically required. Potassium carbonate (K₂CO₃) is often effective.[1] If you observe low conversion, you might consider a stronger base like cesium carbonate (Cs₂CO₃).

    • Base Solubility: Ensure the base is sufficiently soluble in the reaction mixture. Using a mixed solvent system, such as DMF/water, can improve solubility.

  • Suboptimal Solvent and Temperature: The reaction environment plays a significant role in both solubility and reaction rate.

    • Solvent Choice: Dimethylformamide (DMF) is a common solvent for Suzuki couplings.[1] Other options to consider include dioxane/water or toluene/ethanol/water mixtures.

    • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Microwave heating can sometimes shorten reaction times and improve yields compared to conventional heating.[1] A typical temperature range for conventional heating is 80-100 °C.

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to lower yields.

    • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur. This is often exacerbated by the presence of oxygen. Rigorous degassing can help minimize homocoupling.

    • Protodeborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of benzyl phenyl ether. Using anhydrous solvents (if a water-free protocol is attempted) and a slight excess of the boronic acid can mitigate this.

Issue 2: Presence of Impurities After the Suzuki Coupling

You have successfully performed the Suzuki coupling, but your crude product is contaminated with significant impurities that are difficult to separate.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have leftover 4-benzyloxyphenylboronic acid and methyl 4-bromobenzoate.

    • Monitoring the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and ensure it has gone to completion before workup.

    • Purification: Flash column chromatography on silica gel is an effective method for separating the product from the starting materials. A gradient of ethyl acetate in hexanes is a good starting point for elution.[2]

  • Homocoupled Products: As mentioned above, homocoupling can lead to byproducts like 4,4'-bis(benzyloxy)biphenyl and dimethyl 4,4'-biphenyldicarboxylate.

    • Prevention: The best strategy is to prevent their formation through careful control of the reaction conditions (especially degassing).

    • Removal: These byproducts can often be separated by column chromatography or recrystallization.

  • Debenzylated Product: The benzyloxy group can be cleaved under certain conditions, leading to the formation of methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate.

    • Cause: This can be caused by overly harsh reaction conditions (e.g., high temperatures for prolonged periods) or the presence of certain impurities that can catalyze debenzylation.

    • Mitigation: Use the mildest effective reaction conditions. Ensure all reagents and solvents are of high purity.

Issue 3: Incomplete Hydrolysis of the Methyl Ester

You are attempting to hydrolyze methyl 4'-(benzyloxy)-[1,1'-biphenyl]-4-carboxylate to the final carboxylic acid, but the reaction is slow or incomplete.

  • Insufficient Base or Acid: The hydrolysis of an ester requires a stoichiometric amount of base (saponification) or a catalytic amount of a strong acid.

    • Saponification: A common method is to use an excess of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a mixture of ethanol and water.[3] The reaction mixture is typically heated to reflux.

    • Acid Hydrolysis: While less common for this final step, a strong acid like sulfuric acid in methanol can also be used.[4]

  • Poor Solubility: The biphenyl ester may have limited solubility in the reaction medium, especially at the beginning of the reaction.

    • Co-solvent: Using a co-solvent like ethanol or methanol with water helps to dissolve the ester and facilitate the reaction.[5][6]

    • Stirring: Ensure vigorous stirring to maximize the contact between the reactants.

  • Reaction Time and Temperature: Ester hydrolysis can be slow at room temperature.

    • Heating: Refluxing the reaction mixture for several hours is often necessary to drive the reaction to completion.[3] Monitor the reaction by TLC until the starting material is no longer visible.

Issue 4: Difficulty in Purifying the Final Carboxylic Acid Product

After hydrolysis and workup, you are struggling to obtain pure 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid.

  • Acid-Base Extraction: After the hydrolysis is complete, the reaction mixture will be basic. Acidifying the solution with a strong acid like hydrochloric acid (HCl) will precipitate the carboxylic acid product.[3] The solid can then be collected by filtration.

    • Washing: The collected solid should be washed thoroughly with water to remove any inorganic salts.

  • Recrystallization: This is a powerful technique for purifying the final product.

    • Solvent Selection: A suitable solvent system for recrystallization is ethanol or a mixture of ethanol and water.[3] The crude product should be dissolved in the minimum amount of hot solvent and then allowed to cool slowly to form pure crystals. Acetonitrile is also a potential recrystallization solvent.[7]

  • Dealing with Emulsions during Workup: If an emulsion forms during the extraction process, adding a small amount of brine (saturated NaCl solution) can help to break it.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?

A1: The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. The generally accepted catalytic cycle involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biphenyl product and regenerating the palladium(0) catalyst.

Q2: How stable is the benzyloxy protecting group under Suzuki coupling conditions?

A2: The benzyloxy group is generally stable under the standard conditions used for Suzuki-Miyaura coupling.[8] However, it can be susceptible to cleavage under harsh conditions. To ensure its stability, it is advisable to:

  • Avoid excessively high temperatures or prolonged reaction times.

  • Use a palladium catalyst that is not known to promote debenzylation.

  • Ensure the absence of strong reducing agents or hydrogen sources that could lead to hydrogenolysis of the benzyl ether.

Q3: Can I use a different aryl halide instead of methyl 4-bromobenzoate?

A3: Yes, other aryl halides can be used. The reactivity of the aryl halide in the oxidative addition step generally follows the order: I > Br > Cl. While aryl iodides are more reactive, they are also more expensive. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are less reactive and may require more specialized catalysts and harsher reaction conditions.[9]

Q4: What are the key parameters to consider when optimizing the Suzuki coupling for higher yield?

A4: Optimizing a Suzuki coupling involves a systematic approach to several variables:

  • Catalyst and Ligand: Screen different palladium sources and phosphine ligands.

  • Base: Test different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and their concentrations.

  • Solvent: Evaluate different solvents and solvent/water ratios.

  • Temperature: Determine the optimal reaction temperature.

  • Reagent Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid is often used to ensure complete consumption of the aryl halide.

Q5: How do I properly degas my reaction mixture?

A5: Degassing is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst and promote side reactions. Common methods include:

  • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and reagents.

  • Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace with a vacuum pump, and then thawing the solvent. This cycle is typically repeated three times for maximum effectiveness.

III. Experimental Protocols and Data

Table 1: Recommended Reaction Parameters for Suzuki-Miyaura Coupling
ParameterRecommended ConditionNotes
Aryl Halide Methyl 4-bromobenzoate1.0 equivalent
Boronic Acid 4-Benzyloxyphenylboronic acid1.2 equivalents
Catalyst Pd(OAc)₂2-5 mol%
Ligand JohnPhos4-10 mol%
Base K₂CO₃2.0-3.0 equivalents
Solvent DMF or Dioxane/Water (4:1)Degassed
Temperature 80-100 °C or 140 °C (microwave)[1]
Atmosphere Inert (Argon or Nitrogen)
Protocol 1: Synthesis of Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-4-carboxylate
  • To a reaction vessel, add methyl 4-bromobenzoate (1.0 eq), 4-benzyloxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add degassed DMF (or dioxane/water) via syringe.

  • In a separate vial, dissolve Pd(OAc)₂ (0.05 eq) and JohnPhos (0.10 eq) in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-4-carboxylate
  • Dissolve the methyl ester in a mixture of ethanol and water (e.g., 5:1).[3]

  • Add an excess of potassium hydroxide (e.g., 5 equivalents).

  • Heat the mixture to reflux (approximately 80-90 °C) for 6 hours or until TLC analysis indicates complete consumption of the starting material.[3]

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the solution with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acid and salts.

  • Purify the crude product by recrystallization from ethanol.

IV. Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_0 Suzuki-Miyaura Coupling cluster_1 Ester Hydrolysis A 4-Benzyloxyphenylboronic Acid C Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-4-carboxylate A->C Pd(OAc)2, JohnPhos K2CO3, DMF, 90°C B Methyl 4-bromobenzoate B->C Pd(OAc)2, JohnPhos K2CO3, DMF, 90°C D 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid C->D KOH, EtOH/H2O Reflux, then HCl

Caption: Overall synthetic route to the target compound.

Diagram 2: Troubleshooting Decision Tree for Low Suzuki Yield

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling q1 Is the reaction completely degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the catalyst/ligand active? a1_yes->q2 sol1 Degas solvent and reaction mixture thoroughly. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the base appropriate? a2_yes->q3 sol2 Use fresh catalyst and ligand. Consider a different ligand. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are reaction conditions optimal? a3_yes->q4 sol3 Try a different base (e.g., Cs2CO3). Ensure adequate solubility. a3_no->sol3 a4_no No q4->a4_no end_node Re-evaluate starting material purity. q4->end_node Yes sol4 Optimize temperature and solvent. Consider microwave heating. a4_no->sol4

Caption: A decision tree for troubleshooting low yields.

V. References

  • Reddy, T., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.

  • Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53.

  • Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416-8423.

  • Staszak, M. A., et al. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-biphenylcarboxaldehyde. Organic Syntheses. [Link]

  • The Royal Society of Chemistry. (2015). (2a) methyl [1,1'-biphenyl]-4-carboxylate. RSC Publishing.

  • RSC Advances. (n.d.). Suzuki-Miyaura cross coupling of 4-bromobenzoic acid and phenylboronic acid. RSC Publishing.

  • Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.

  • Google Patents. (n.d.). Method for preparing 4-methyl-biphenyl derivatives.

  • ACS Publications. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry.

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with....

  • ChemSpider. (n.d.). Methyl ester hydrolysis.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

  • ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene).

  • ChemicalBook. (n.d.). METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE synthesis.

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.

  • ChemSpider Synthetic Pages. (n.d.). Methyl ester hydrolysis.

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

  • National Institutes of Health. (2021). Decarboxylative Hydroxylation of Benzoic Acids.

  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.

  • National Institutes of Health. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.

  • The Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.

  • MDPI. (2023). Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method.

  • IUCr Journals. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.

  • Organic Syntheses. (n.d.). (-)-(s)-2-(benzyloxy)propanal.

Sources

Optimization

troubleshooting failed Suzuki coupling reactions for biphenyl carboxylic acids

Status: Operational Ticket ID: SUZUKI-COOH-001 Assigned Specialist: Senior Application Scientist Diagnostic Triage: Why Did Your Reaction Fail? Before adjusting parameters, we must diagnose the specific failure mode.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SUZUKI-COOH-001 Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Why Did Your Reaction Fail?

Before adjusting parameters, we must diagnose the specific failure mode. Suzuki couplings involving biphenyl carboxylic acids face a "Triad of Trouble": Catalyst Poisoning (from the acid), Protodeboronation (of the boronic acid), and Steric Hindrance (common in biaryl systems).

Use this decision tree to identify your failure mode:

TroubleshootingTree Start Start: Analyze Reaction Mixture (LCMS/NMR) Result What is the primary outcome? Start->Result SM_Remains Halide SM Remains Unchanged Result->SM_Remains No Oxidative Addition Boron_Gone Boronic Acid Consumed, Halide Remains Result->Boron_Gone Side Reaction Dominant Trace_Prod Trace Product / Stalled Conversion Result->Trace_Prod Cycle Interrupted Diag_Poison DIAGNOSIS: Catalyst Poisoning Free -COOH is coordinating Pd(II). SM_Remains->Diag_Poison Diag_Proto DIAGNOSIS: Protodeboronation Base-catalyzed hydrolysis of C-B bond. Boron_Gone->Diag_Proto Diag_Steric DIAGNOSIS: Steric Hindrance Failed Transmetallation. Trace_Prod->Diag_Steric

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Technical Support Q&A: Deep Dive

Q1: "I am trying to couple a halo-benzoic acid directly. Why is there zero conversion?"

The Issue: Catalyst Sequestration Free carboxylic acids are notorious for poisoning Palladium catalysts. The carboxylate anion (


), generated by your base, acts as a ligand. It binds tightly to the Pd(II) intermediate formed after oxidative addition, creating a stable "resting state" that is too unreactive to undergo transmetallation with the boronic acid.

The Fix:

  • The "Workaround" (Recommended): Protect the acid as a methyl or ethyl ester. The ester group is non-coordinating. You can saponify (hydrolyze) it back to the acid quantitatively after the coupling using LiOH/THF/Water.

  • The "Direct" Route: If you must couple the free acid, you cannot use weak ligands like

    
    . You must use a catalyst system with a bulky, electron-rich ligand that out-competes the carboxylate for the metal center.
    
    • Recommendation: Switch to Pd-PEPPSI-IPr or XPhos Pd G2 . These precatalysts are resistant to poisoning.

Q2: "My boronic acid disappears rapidly, but I get only de-boronated arene (Ar-H) instead of product."

The Issue: Protodeboronation This is the most common failure mode for biphenyl synthesis. Under basic conditions, the boronic acid forms a boronate anion (


).[1] If transmetallation is slow (due to sterics), this anion reacts with water/protons instead of Palladium, cleaving the C-B bond.

Mechanism of Failure:



The Fix:

  • Switch Base: Move from Hydroxide/Carbonate to Anhydrous Fluoride (CsF) or Phosphate (K3PO4) . Hydroxides are the primary culprit.

  • Slow Addition: Add the boronic acid as a solution via syringe pump over 1-2 hours. This keeps the concentration of the vulnerable boronate anion low relative to the catalyst.

  • MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates. These slowly release the active boronic acid species, preventing the "flood" of anion that leads to decomposition [1].

Protodeboronation BoronicAcid Boronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Coupling Pd Cycle (Transmetallation) Boronate->Coupling Fast Path (Good Ligand) Decomp Protodeboronation (Ar-H + Boric Acid) Boronate->Decomp Slow Path (Sterics/High Temp)

Figure 2: Kinetic competition between productive coupling and destructive protodeboronation.

Q3: "I am making an ortho-substituted biphenyl. Yields are stuck at 30%."

The Issue: Steric Hindrance Biphenyls with substituents at the 2,2' positions (ortho) are difficult to form because the reductive elimination step is sterically demanding. Standard catalysts (Pd(PPh3)4) are not flexible enough to force these two bulky rings together.

The Fix: Buchwald Ligands You require dialkylbiaryl phosphine ligands.[2][3] These ligands are bulky (promoting reductive elimination) and electron-rich (promoting oxidative addition).

  • SPhos: Excellent for general hindered biaryls.

  • XPhos: The gold standard for highly hindered couplings (e.g., tri-ortho-substituted) [2].

The "Gold Standard" Protocol

For the synthesis of hindered biphenyl carboxylic acids (via ester intermediate).

System: Pd(OAc)2 / XPhos / K3PO4 in Dioxane/Water.

ComponentEquivalentRoleNotes
Aryl Halide 1.0 equivElectrophilePrefer Bromide or Iodide. Protect acid as ester.[4]
Boronic Acid 1.2 - 1.5 equivNucleophileExcess accounts for some protodeboronation.
Pd(OAc)2 0.02 equiv (2 mol%)Metal SourceOr use XPhos Pd G2 precatalyst (easier handling).
XPhos 0.04 equiv (4 mol%)Ligand2:1 Ligand:Pd ratio is crucial.
K3PO4 3.0 equivBaseMild enough to minimize deboronation; strong enough to activate boron.
Solvent THF:Water (10:1)MediumWater is required for the boronic acid activation mechanism.

Step-by-Step Workflow:

  • Charge Solids: Add Aryl Halide, Boronic Acid, Pd(OAc)2, XPhos, and K3PO4 to a vial equipped with a stir bar.

  • Degas (CRITICAL): Seal the vial. Evacuate and backfill with Argon/Nitrogen 3 times. Oxygen destroys the electron-rich phosphine ligands.

  • Add Solvent: Add sparged (degassed) THF/Water mixture via syringe.

  • Heat: Stir vigorously at 60°C. Note: Higher temps (100°C) increase protodeboronation risk. Start low.

  • Monitor: Check LCMS at 2 hours. If SM remains, raise temp to 80°C.

References

  • Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids for Suzuki-Miyaura Cross-Couplings. Journal of the American Chemical Society. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research. [Link]

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.

The synthesis of this molecule is a cornerstone for various research applications, and its successful preparation hinges on the careful execution of the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter.

Core Synthesis Overview: The Suzuki-Miyaura Coupling

The most prevalent and efficient method for constructing the biphenyl backbone of the target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[3][4] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species. For this specific synthesis, the reaction couples 4-(Benzyloxy)phenylboronic acid with 4-bromobenzoic acid .

The catalytic cycle, a foundational concept for troubleshooting, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)(Ar')L_n OxAdd->Trans Transmetalation (+ Ar'B(OH)₂ + Base) Trans->Pd0 Reductive Elimination (- Ar-Ar') Product Ar-Ar' (Target Molecule) Trans->Product ArX Ar-X (4-bromobenzoic acid) ArX->OxAdd ArBOH2 Ar'B(OH)₂ (4-(Benzyloxy)phenylboronic acid) ArBOH2->Trans caption Fig 1: The Suzuki-Miyaura Catalytic Cycle. Workflow_Diagram start Start: Assemble Glassware (Oven-Dried) reagents 1. Add Aryl Halide, Boronic Acid, & Base start->reagents degas 2. Seal, Evacuate & Backfill with Inert Gas (3x) reagents->degas solvent 3. Add Degassed Solvent via Syringe degas->solvent sparge 4. Sparge Mixture with Inert Gas (10 min) solvent->sparge catalyst 5. Add Catalyst/Ligand under Positive Inert Gas Flow sparge->catalyst reaction 6. Heat to Reaction Temperature catalyst->reaction monitor 7. Monitor Progress via TLC / LC-MS reaction->monitor end Reaction Complete monitor->end caption Fig 2: Rigorous Experimental Workflow. Troubleshooting_Tree start Low / No Yield sm_check Starting Materials Consumed? start->sm_check sm_remain No sm_check->sm_remain No sm_gone Yes sm_check->sm_gone Yes check_catalyst 1. Check Catalyst Activity 2. Verify Degassing 3. Confirm Base/Solvent Quality sm_remain->check_catalyst byproducts Identify Byproducts via LC-MS sm_gone->byproducts byproduct_type Dominant Byproduct? byproducts->byproduct_type homo Homocoupling byproduct_type->homo Ar'-Ar' proto Protodeborylation byproduct_type->proto Ar'-H debenzyl Debenzylation byproduct_type->debenzyl Phenol Product sol_homo Improve Degassing Lower Temperature homo->sol_homo sol_proto Use Fresh Boronic Acid Use Pinacol Ester proto->sol_proto sol_debenzyl Change Catalyst (Avoid Pd/C) debenzyl->sol_debenzyl caption Fig 3: A Troubleshooting Decision Tree.

Sources

Optimization

Technical Support Center: Purification of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

This technical guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. The insights provided are grounded in established chemical principles and extensive field experience to ensure the highest degree of scientific integrity and practical utility.

Introduction to Purification Challenges

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is a versatile intermediate in pharmaceutical and materials science research.[1] Its synthesis, most commonly achieved through Suzuki-Miyaura cross-coupling, presents a unique set of purification challenges.[2][3] The primary hurdles stem from the removal of residual palladium catalyst, separation from structurally similar starting materials and byproducts, and the compound's own physicochemical properties, such as its potential for polymorphism and variable solubility. This guide provides a systematic approach to troubleshooting these issues.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering detailed, step-by-step solutions.

Problem 1: My crude product is a persistent brown or black powder, suggesting palladium catalyst contamination.

  • Underlying Cause: Residual palladium from the Suzuki-Miyaura coupling reaction is a common impurity. Palladium can exist in various forms (e.g., nanoparticles, colloidal palladium) that are difficult to remove by standard filtration.

  • Solution:

    • Initial Filtration: After the reaction workup, ensure the crude product is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filtered through a pad of Celite®. This will remove a significant portion of the heterogeneous palladium.

    • Aqueous Wash: Perform multiple washes of the organic layer with an aqueous solution of a chelating agent like thiourea (1-5% w/v) or sodium sulfide (Na₂S). These agents coordinate with the palladium, facilitating its removal into the aqueous phase.

    • Activated Carbon Treatment: If discoloration persists, dissolve the crude product in a hot solvent (e.g., ethanol or ethyl acetate) and treat with a small amount of activated carbon (charcoal). Heat the mixture for 10-15 minutes, then perform a hot filtration through Celite® to remove the carbon and adsorbed palladium. Be aware that this may lead to some product loss.

Problem 2: During recrystallization, my compound "oils out" instead of forming crystals.

  • Underlying Cause: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent to remain dissolved as it cools, or when the cooling process is too rapid.[4] The presence of impurities can also disrupt the crystal lattice formation.

  • Solution:

    • Solvent System Optimization: The choice of solvent is critical. For 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, a mixed solvent system is often effective. Start by dissolving the compound in a minimal amount of a "good" solvent (e.g., hot ethyl acetate or acetone) in which it is highly soluble.[5] Then, slowly add a "poor" solvent (e.g., hexanes or heptane) in which it is sparingly soluble until the solution becomes slightly turbid. Reheat the solution until it is clear, and then allow it to cool slowly.

    • Slow Cooling: Avoid rapid cooling by allowing the flask to cool to room temperature on the benchtop before transferring it to an ice bath.[4] Scratching the inside of the flask with a glass rod can induce nucleation.

    • Seed Crystals: If available, adding a small seed crystal of the pure compound can initiate crystallization.

Problem 3: My compound streaks significantly during silica gel column chromatography, leading to poor separation.

  • Underlying Cause: The carboxylic acid moiety can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and streaking.[6][7]

  • Solution:

    • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1% v/v), to the eluent system (e.g., ethyl acetate/hexanes).[8] This keeps the carboxylic acid in its protonated, less polar form, reducing its interaction with the silica gel and resulting in sharper peaks.[7]

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a reversed-phase silica gel (C18).

    • Esterification: For analytical purposes or if other methods fail, the carboxylic acid can be temporarily converted to its methyl or ethyl ester. The ester is less polar and will chromatograph more cleanly. The ester can then be hydrolyzed back to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of this compound?

A1: The most prevalent impurities include:

  • Unreacted Starting Materials: 4-bromobenzoic acid (or its ester) and 4-(benzyloxy)phenylboronic acid.

  • Homocoupling Products: Biphenyl-4,4'-dicarboxylic acid and 4,4'-bis(benzyloxy)-1,1'-biphenyl.

  • Protodeboronation Product: Phenyl benzyl ether, formed from the reaction of the boronic acid with a proton source.[2]

  • Palladium Catalyst Residues: As discussed in the troubleshooting guide.

Q2: What is the best general approach for purifying this compound?

A2: A multi-step approach is often the most effective:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃) to deprotonate the carboxylic acid and pull it into the aqueous layer. This will leave non-acidic impurities in the organic phase. Re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) to precipitate the pure product, which can then be collected by filtration.

  • Recrystallization: Further purify the solid obtained from the acid-base extraction by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.[5]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[4] For 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, polar aprotic solvents and alcohols are good starting points. It is recommended to perform small-scale solubility tests with various solvents to identify the optimal one.

SolventSolubility Profile
Ethyl AcetateHigh solubility when hot, moderate when cold. Good for single-solvent or mixed-solvent recrystallization.[9]
EthanolGood solubility, especially when hot.[5] Can be used in a mixed system with water.
AcetoneHigh solubility.[5] Often too good of a solvent, may require a co-solvent like hexanes.
DichloromethaneGood solubility. Can be used for initial dissolution before chromatography.
Hexanes/HeptanePoor solubility. Used as an anti-solvent in mixed systems.
WaterInsoluble.[10] Used as an anti-solvent with water-miscible organic solvents like ethanol or acetone.

Q4: Can I use reversed-phase chromatography for purification?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent method for purifying aromatic carboxylic acids, especially for achieving high purity on a smaller scale.[11] A typical mobile phase would be a gradient of acetonitrile and water, with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization
  • Dissolution: Dissolve the crude product (1.0 g) in ethyl acetate (50 mL).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide (3 x 25 mL). Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid. A white precipitate should form.

  • Filtration: Collect the precipitate by vacuum filtration, washing with cold deionized water (2 x 20 mL).

  • Recrystallization:

    • Transfer the solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

    • Slowly add hexanes until the solution becomes faintly turbid.

    • Reheat gently until the solution is clear.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Purification Workflow Diagram

Purification_Workflow Crude Crude Product Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Base_Extract Extract with 1M NaOH (aq) Dissolve->Base_Extract Organic_Impurities Non-Acidic Impurities (Organic Phase) Base_Extract->Organic_Impurities Discard Aqueous_Phase Aqueous Phase (Sodium Salt) Base_Extract->Aqueous_Phase Acidify Acidify with 2M HCl Aqueous_Phase->Acidify Precipitate Precipitated Product Acidify->Precipitate Filter_Wash Filter and Wash with Water Precipitate->Filter_Wash Recrystallize Recrystallize from EtOAc/Hexanes Filter_Wash->Recrystallize Pure_Product Pure Product Recrystallize->Pure_Product

Caption: General purification workflow for 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid.

References

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Institutes of Health. Available at: [Link]

  • Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene) - ResearchGate. Available at: [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]

  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses. Available at: [Link]

  • Biphenyl-4-carboxylic acid (CAS 92-92-2). Cheméo. Available at: [Link]

  • Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2. PubChem. Available at: [Link]

  • Column chromatography of carboxylic acids? r/chemistry - Reddit. Available at: [Link]

  • Purification of carboxylic acids by complexation with selective solvents. Google Patents.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available at: [Link]

  • Experiment 9 — Recrystallization. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • 4-Biphenylcarboxylic acid. ChemBK. Available at: [Link]

  • chromatography - polarities. Sciencemadness Discussion Board. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. Available at: [Link]

  • How To Recrystallize A Solid. YouTube. Available at: [Link]

  • Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition. Google Patents.
  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Available at: [Link]

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. IUCr Journals. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Ester Hydrolysis During Suzuki Coupling Reactions

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and fine chemical industries. This guide provides in-depth troubleshooting advice and practical solutions for a common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and fine chemical industries. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: the hydrolysis of ester functional groups. Our goal is to equip you with the knowledge to diagnose, prevent, and overcome this challenge, ensuring the integrity of your target molecules.

The Challenge: Preserving Esters in a Basic Environment

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, the reaction's reliance on basic conditions presents a significant hurdle when substrates contain base-labile functional groups, particularly esters.[2] The very base required to activate the boronic acid or ester for transmetalation can also catalyze the unwanted hydrolysis of your ester to a carboxylic acid, leading to reduced yield, impure products, and downstream separation challenges.

This guide will walk you through the mechanistic underpinnings of this competing reaction and provide a comprehensive set of strategies to maintain the integrity of your ester group throughout the coupling process.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding ester hydrolysis in Suzuki couplings.

Q1: Why is my ester group hydrolyzing during my Suzuki coupling reaction?

A: Ester hydrolysis during a Suzuki coupling is a classic example of a competing side reaction. The basic conditions required for the Suzuki reaction are also the conditions that promote the hydrolysis of esters.[3][4] The base, typically a hydroxide or carbonate, can act as a nucleophile or generate hydroxide ions in situ, which then attack the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate that collapses to yield a carboxylate salt and an alcohol, as illustrated in the mechanism of base-catalyzed ester hydrolysis.[3]

Q2: What are the best bases to use to avoid ester hydrolysis?

A: The choice of base is the most critical factor in preventing ester hydrolysis. Strong, aggressive bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided as they significantly increase the rate of hydrolysis.[5] Instead, opt for milder bases.

  • Potassium Fluoride (KF): Powdered KF is often recommended for reactions with base-sensitive substrates like esters.[2] It is effective in activating the boronic acid for transmetalation without being strongly basic enough to readily hydrolyze the ester.[2]

  • Carbonates: Bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are generally a safer choice than hydroxides.[5] They are sufficiently basic to drive the catalytic cycle but are less prone to causing ester hydrolysis.

  • Phosphates: Tripotassium phosphate (K₃PO₄) is another effective and mild base that can be used to minimize hydrolysis.

Q3: Can I run the reaction under anhydrous conditions to prevent hydrolysis?

A: Yes, and this is a highly recommended strategy. Water is a key reactant in the hydrolysis of esters.[6] By running the Suzuki coupling under anhydrous conditions, you can significantly suppress this side reaction. Recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis to the boronic acid.[7][8]

To achieve this, you can use:

  • Anhydrous solvents: Toluene, dioxane, or THF that have been rigorously dried.

  • Anhydrous bases: A soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK) can be very effective in promoting the coupling while avoiding hydrolysis.[9]

Q4: Does the choice of boronic acid vs. boronic ester matter?

A: Yes, it can. Boronic esters, particularly pinacol esters, are generally more stable than their corresponding boronic acids.[10][11] They are less prone to side reactions like protodeboronation.[10] While it was once thought that boronic esters needed to hydrolyze to the boronic acid in situ to react, it is now understood that they can participate directly in the catalytic cycle, especially under anhydrous conditions.[7][8] Using a stable boronic ester can be advantageous as it may allow for milder reaction conditions that are more compatible with the ester functional group on your other coupling partner.

Troubleshooting Guide: Diagnosing and Solving Ester Hydrolysis

Use the following table to diagnose the potential causes of ester hydrolysis in your Suzuki coupling and find recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Significant formation of the hydrolyzed carboxylic acid by-product. Use of a strong base (e.g., NaOH, KOH).Switch to a milder base such as K₂CO₃, Cs₂CO₃, K₃PO₄, or powdered KF.[2][5]
Presence of water in the reaction mixture.Use rigorously dried solvents and reagents. Consider running the reaction under strictly anhydrous conditions.[9]
High reaction temperature.Lower the reaction temperature. While this may slow down the Suzuki coupling, it will likely slow down the hydrolysis reaction to a greater extent.
Low conversion to the desired product and some starting material remaining, along with the hydrolyzed by-product. The rate of hydrolysis is competitive with the rate of the Suzuki coupling.Optimize the reaction to accelerate the Suzuki coupling. This can be achieved by screening different palladium catalysts, ligands, and solvents to find a faster system. Electron-rich and bulky phosphine ligands can often accelerate the key steps of the catalytic cycle.[12]
The chosen base is not sufficiently activating the boronic acid/ester.If using a very mild base like KF, you may need to slightly increase the temperature or use a more reactive boronic acid. Alternatively, a switch to a carbonate base may be necessary.
Inconsistent results and variable amounts of hydrolysis between batches. Adventitious water in solvents or reagents.Implement a strict protocol for drying solvents and handling hygroscopic reagents.
The reaction is biphasic, leading to mass transfer issues and irreproducible kinetics.Consider a solvent system that allows for a homogeneous reaction mixture. For example, using a soluble base like TMSOK in an anhydrous organic solvent.[9]

Visualizing the Competing Reactions

To better understand the challenge, it's helpful to visualize the two competing pathways occurring in your reaction flask.

competing_pathways cluster_suzuki Desired Suzuki Coupling Pathway cluster_hydrolysis Undesired Hydrolysis Pathway Aryl_Ester_Halide Aryl-Ester-X Coupled_Product Aryl-Ester-R Aryl_Ester_Halide->Coupled_Product Oxidative Addition, Transmetalation, Reductive Elimination Boronic_Acid_Ester R-B(OR)₂ Boronic_Acid_Ester->Aryl_Ester_Halide Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Aryl_Ester_Halide Base_Suzuki Base Base_Suzuki->Boronic_Acid_Ester Activation Aryl_Ester_Halide_H Aryl-Ester-X Hydrolyzed_Product Aryl-COOH-X Aryl_Ester_Halide_H->Hydrolyzed_Product Nucleophilic Acyl Substitution Base_Hydrolysis Base (e.g., OH⁻) Base_Hydrolysis->Aryl_Ester_Halide_H Water H₂O Water->Aryl_Ester_Halide_H

Caption: Competing Suzuki coupling and ester hydrolysis pathways.

Detailed Experimental Protocol: Ester-Compatible Suzuki Coupling

This protocol is designed as a starting point for a Suzuki coupling of an aryl bromide bearing an ester group with a generic arylboronic acid, minimizing the risk of hydrolysis.

Reagents and Materials:
  • Aryl bromide with ester functionality (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Toluene, anhydrous (to make a 0.1 M solution with respect to the aryl bromide)

  • Nitrogen or Argon source for inert atmosphere

  • Standard glassware for inert atmosphere reactions

Experimental Workflow:

workflow start Start setup Assemble and flame-dry reaction flask under vacuum. start->setup inert Backfill with N₂/Ar and maintain a positive pressure. setup->inert reagents Add aryl bromide, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄. inert->reagents solvent Add anhydrous toluene via syringe. reagents->solvent degas Degas the mixture by bubbling N₂/Ar through it for 15 min. solvent->degas heat Heat the reaction to 80 °C with vigorous stirring. degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool workup Quench with water and extract with ethyl acetate. cool->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: Step-by-step workflow for an ester-compatible Suzuki coupling.

Procedure:
  • Vessel Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), anhydrous potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe to the flask.

  • Degassing: Bubble nitrogen or argon through the stirred reaction mixture for 15 minutes to remove any dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80 °C under a positive pressure of nitrogen or argon.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ester-containing biaryl.

This protocol provides a robust starting point. For particularly sensitive substrates, further optimization of the base, solvent, and temperature may be required.

References

  • Deshmukh, M. B. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4259-4268. Available at: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4259-4268. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Szostak, M., et al. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC. Available at: [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Kassel, D. B., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available at: [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Pearson Study Prep. (2015). Base Catalyzed Ester Hydrolysis (Saponification). YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry analysis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid This guide provides a comprehensive technical comparison of mass spectrometry (MS) methodologies for the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

This guide provides a comprehensive technical comparison of mass spectrometry (MS) methodologies for the analysis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. As a critical intermediate in the synthesis of angiotensin II receptor blockers (sartans), the precise characterization and purity assessment of this molecule are of paramount importance in drug development and quality control. This document moves beyond procedural lists to explain the fundamental principles and causal relationships that guide methodological choices, ensuring robust and reliable analytical outcomes.

Introduction: The Analytical Challenge

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid possesses key structural features that dictate the optimal mass spectrometric approach: a terminal carboxylic acid, a stable biphenyl core, and a benzyl ether linkage. The analytical objective, whether it be routine quantification, impurity profiling, or structural confirmation, will determine the most suitable combination of ionization source, mass analyzer, and experimental design. This guide will compare the performance of common techniques, providing the supporting rationale for each recommendation.

A Tale of Two Ionization Techniques: ESI vs. APCI

The initial and most critical step in the MS analysis is the efficient and reproducible generation of gas-phase ions from the analyte. For LC-MS applications, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the predominant techniques.

Electrospray Ionization (ESI): The Preferred Method for Polar Analytes

ESI is a soft ionization technique that generates ions from a liquid phase, making it exceptionally well-suited for polar, thermally labile molecules like our target compound.[1][2] The presence of the carboxylic acid group makes the molecule ideal for analysis in negative ion mode, where it readily loses a proton to form the carboxylate anion, [M-H]⁻.[3][4]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a working concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% ammonium hydroxide to facilitate deprotonation. The basic additive ensures the carboxylic acid is predominantly in its anionic form prior to ionization, enhancing signal intensity in negative mode.

  • Instrumentation: Couple a liquid chromatography system to a mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample via direct infusion at 5-10 µL/min for initial tuning and method development.

  • ESI Source Parameters (Negative Ion Mode):

    • Capillary Voltage: -3.0 to -4.5 kV

    • Cone/Nozzle Voltage: -20 to -40 V (Optimize to maximize parent ion intensity and minimize in-source fragmentation)

    • Nebulizing Gas (N₂): Set to produce a fine, stable spray.

    • Drying Gas (N₂) Temperature: 300-350 °C

    • Drying Gas Flow: 8-12 L/min

  • Data Acquisition: Scan a mass range of m/z 100-500 to observe the deprotonated molecule and potential low-mass fragments.

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Compounds

APCI is a gas-phase ionization technique where a heated nebulizer vaporizes the sample, which is then ionized by a corona discharge.[2] It is generally more effective for less polar and more volatile compounds. While the target analyte can be analyzed by APCI, ESI is typically more efficient due to the analyte's inherent polarity and ionizable nature in solution.

Performance Comparison: ESI vs. APCI
Performance MetricElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Causality & Rationale
Analyte Suitability Excellent ModerateThe carboxylic acid is pre-ionized in a basic solution, making it a perfect candidate for ESI's solution-based ionization mechanism. APCI's reliance on gas-phase proton transfer is less efficient for this already anionic species.
Ionization Efficiency High in Negative ModeLower than ESI for this analyteESI directly transfers the existing solution-phase ion [M-H]⁻ into the gas phase. APCI would require a different set of gas-phase reactions to generate this ion, which is less direct.
In-Source Fragmentation Low to ModerateModerate to HighESI is a "softer" technique. The higher temperatures of the APCI probe can induce thermal degradation and in-source fragmentation, which may be undesirable for quantification.
Matrix Effects More SusceptibleLess SusceptibleAPCI's gas-phase ionization provides greater resistance to ion suppression from non-volatile matrix components (salts, buffers), which can be an advantage when analyzing samples from complex matrices.

Selecting the Right Tool: A Comparison of Mass Analyzers

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice between a quadrupole and a high-resolution analyzer like a Time-of-Flight (TOF) instrument is a trade-off between cost, speed, and data quality.

Quadrupole Mass Analyzers: The Workhorse for Quantification

Quadrupole instruments are robust, cost-effective, and excellent for quantitative applications, particularly in tandem MS (MS/MS) mode for selected reaction monitoring (SRM). They offer unit mass resolution, which is sufficient for many routine analyses.

Time-of-Flight (TOF) Mass Analyzers: The Standard for High Accuracy

TOF analyzers provide high resolution (>10,000 FWHM) and excellent mass accuracy (<5 ppm). This capability is critical for confirming elemental compositions and identifying unknown impurities, as it allows for the differentiation of species with very close nominal masses.

ParameterQuadrupole AnalyzerTime-of-Flight (TOF) AnalyzerCausality & Rationale
Resolution Unit Mass ResolutionHigh Resolution (>10,000)For impurity profiling, high resolution is essential to separate the analyte from closely related species that may differ by only a fraction of a Dalton.
Mass Accuracy Low (~100-200 ppm)High (<5 ppm)High mass accuracy allows for the confident assignment of an elemental formula (e.g., C₂₀H₁₅O₃ for the [M-H]⁻ ion) to an observed m/z value, which is a powerful tool for structural confirmation.
Application Targeted Quantification (SRM)Unknown Identification, ProfilingA quadrupole is ideal for measuring a known compound's concentration. A TOF is superior for discovering and identifying what is in a sample without prior knowledge.
Cost LowerHigherThe advanced technology required for high resolution and mass accuracy makes TOF instruments significantly more expensive.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

To confirm the molecule's identity, the deprotonated molecular ion ([M-H]⁻, m/z 303.1) is isolated and fragmented via collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint. For 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, two primary fragmentation pathways are expected in negative ion mode.

  • Loss of CO₂: A characteristic fragmentation of carboxylate anions, resulting in the loss of 44.0 Da.[5][6][7]

  • Cleavage of the Benzyl Group: Fragmentation of the benzylic ether bond can occur.

Fragmentation_Pathway precursor [M-H]⁻ 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylate m/z 303.1 fragment1 [M-H-CO₂]⁻ m/z 259.1 precursor->fragment1 Loss of CO₂ fragment2 [C₇H₇O]⁻ Phenoxide-like fragment m/z 107.0 precursor->fragment2 Ether Cleavage

Caption: Predicted MS/MS fragmentation pathways for [M-H]⁻ of the target analyte.

Recommended Integrated Workflow: LC-MS/MS

For the most comprehensive analysis, coupling liquid chromatography with tandem mass spectrometry is the gold standard.[4][8][9] LC provides chromatographic separation of the target analyte from starting materials, byproducts, and degradants, while the subsequent MS/MS analysis provides confident identification and quantification.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Sample Injection Column Reversed-Phase C18 Column Sample->Column Separation Analyte Separation (Gradient Elution) Column->Separation ESI Ionization (ESI Source) Separation->ESI Eluent Transfer Q1 MS1: Precursor Ion Isolation (m/z 303.1) ESI->Q1 q2 MS2: Collision-Induced Dissociation (CID Cell) Q1->q2 Analyzer Fragment Ion Analysis (e.g., TOF or Quadrupole) q2->Analyzer Detector Detection Analyzer->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem Signal Processing

Caption: Integrated LC-MS/MS workflow for the analysis of the target compound.

Conclusion and Recommendations

The optimal strategy for the mass spectrometric analysis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is dictated by the analytical goal.

  • For routine quality control and quantification: An LC-MS/MS system equipped with an ESI source and a triple quadrupole mass analyzer operating in SRM mode offers the best combination of sensitivity, selectivity, and cost-effectiveness.

  • For structural confirmation, impurity identification, and metabolomics: An LC-MS system with an ESI source coupled to a high-resolution mass analyzer (TOF or Orbitrap) is essential. The high mass accuracy provides unambiguous elemental composition data, which is invaluable for identifying unknown compounds.

By understanding the interplay between the analyte's chemical properties and the capabilities of different mass spectrometric technologies, researchers can develop robust, reliable, and fit-for-purpose analytical methods.

References

  • Cambridge Isotope Laboratories, Inc. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids.
  • ResearchGate. (n.d.). Mass spectrum of a compound with a mass of biphenyl-4,4'-dicarboxylic acid methyl ester (5j).
  • Cole, R. B. (2007). A Systematic Study of Carboxylic Acids in Negative Ion Mode Electrospray Ionisation Mass Spectrometry Providing a Structural Model for Ion Suppression. PubMed.
  • Griffiths, W. J. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • National Institutes of Health (NIH). (2024, January 5).
  • ACD/Labs. (2023, August 23).
  • University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • ResearchGate. (2024, January 30).
  • Emory University, Department of Chemistry. (n.d.).
  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • ResearchGate. (2020, April 8). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Physics LibreTexts. (2022, November 8). 6.
  • Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.
  • The Royal Society of Chemistry. (n.d.).
  • National Institutes of Health (NIH). (2024, January 5).
  • Human Metabolome Database. (2012, September 11). Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583).
  • Doc Brown's Chemistry. (n.d.).
  • NIST. (n.d.). Biphenyl-4-carboxylic acid. In NIST WebBook.
  • Chemistry LibreTexts. (2023, August 29).

Sources

Comparative

A Comparative Guide to 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid and Other Biphenyl Derivatives for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the biphenyl scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Its inherent rigidity and tunable electronic properties make it an a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the biphenyl scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Its inherent rigidity and tunable electronic properties make it an attractive starting point for the design of molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[1][2] This guide provides an in-depth comparison of the properties of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid with other key biphenyl derivatives, offering experimental data and procedural insights to inform research and development efforts.

Introduction to 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is a derivative of biphenyl-4-carboxylic acid characterized by the presence of a benzyloxy group at the 4'-position. This structural modification significantly influences the molecule's physicochemical and biological properties, distinguishing it from the parent compound and other substituted analogs. The benzyloxy group, consisting of a benzyl group linked via an ether bond, can impact lipophilicity, steric hindrance, and potential hydrogen bond interactions, thereby modulating the compound's pharmacokinetic and pharmacodynamic profile. This derivative serves as a valuable tool in medicinal chemistry for probing structure-activity relationships (SAR) and developing novel therapeutic candidates.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of different substituents to the biphenyl-4-carboxylic acid core can dramatically alter these characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted pKaPredicted logPWater Solubility
[1,1'-Biphenyl]-4-carboxylic acid C₁₃H₁₀O₂198.22220-225[3]4.19[3]3.5Insoluble[3]
4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid C₂₀H₁₆O₃304.34Not available~4.2~5.5Predicted to be poorly soluble
Flurbiprofen C₁₅H₁₃FO₂244.26110-112~4.24.160.0076 mg/mL
Diflunisal C₁₃H₈F₂O₃250.20210-211~2.94.40.01 mg/mL

Table 1: Comparative Physicochemical Properties of Biphenyl Derivatives. Predicted values for 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid are estimated based on its structure and data from related compounds.

The benzyloxy group in 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is expected to significantly increase its lipophilicity (logP) compared to the parent compound, which may enhance its ability to cross cell membranes but could also decrease its aqueous solubility. The carboxylic acid moiety dominates the acidity (pKa), which is predicted to be similar to that of other biphenyl carboxylic acids.

Synthesis of Biphenyl Carboxylic Acid Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biphenyl derivatives due to its high efficiency and tolerance of a wide range of functional groups.[1] This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., 4-bromobenzoic acid derivative) Product Biphenyl Derivative (e.g., 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid) ArylHalide->Product Suzuki-Miyaura Coupling BoronicAcid Aryl Boronic Acid (e.g., 4-(benzyloxy)phenylboronic acid) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Figure 1: Generalized Suzuki-Miyaura Coupling Workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A general procedure for the synthesis of 4'-(benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is as follows:

  • To a solution of 4-bromobenzoic acid (1 equivalent) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add 4-(benzyloxy)phenylboronic acid (1.1 equivalents).

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2-3 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the pure biphenyl carboxylic acid derivative.

Comparative Biological Activities

Biphenyl carboxylic acid derivatives have been extensively investigated for a range of biological activities. The nature and position of substituents on the biphenyl core are critical for determining the specific activity and potency.

Anticancer Activity

Several biphenyl carboxylic acid derivatives have demonstrated potent anticancer activity. A study by Mummadi et al. (2025) synthesized a library of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives and evaluated their in vitro cytotoxicity against human breast cancer cell lines, MCF-7 and MDA-MB-231.[1]

CompoundR'IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. MDA-MB-231
3a H10.14 ± 2.0510.78 ± 2.58
3j 3'-(Benzyloxy)9.92 ± 0.979.54 ± 0.85
Tamoxifen (Standard)Not explicitly statedNot explicitly stated

Table 2: Comparative Anticancer Activity of Biphenyl Carboxylic Acid Derivatives. Data extracted from Mummadi et al. (2025).[1]

The benzyloxy-substituted compound 3j exhibited potent activity against both cell lines, with IC₅₀ values comparable to or slightly better than the unsubstituted analog 3a .[1] This suggests that the benzyloxy group is well-tolerated and may even contribute favorably to the anticancer activity, potentially through interactions with the biological target.[1]

Anti-inflammatory Activity

Many biphenyl carboxylic acids, such as flurbiprofen and diflunisal, are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[1] The carboxylic acid moiety is crucial for this activity, as it mimics the carboxylic acid of the natural substrate, arachidonic acid, and interacts with a key arginine residue in the active site of COX enzymes. The benzyloxy group in 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid could influence its COX inhibitory activity by altering its binding mode or affinity for the enzyme's active site.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented. While 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid itself is not a phenol, its metabolism in vivo could potentially lead to the formation of a phenolic derivative, which might then exhibit antioxidant properties. The evaluation of antioxidant activity is crucial for compounds intended for use in conditions associated with oxidative stress.

Experimental Protocols for Biological Evaluation

To facilitate further research, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure

Figure 2: MTT Assay Workflow for Cytotoxicity Assessment.

Step-by-Step Protocol:

  • Seed cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.

Step-by-Step Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compound in a suitable solvent.

  • In a 96-well plate, add 50 µL of the test compound solution to 150 µL of the DPPH solution.

  • Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

COX Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Step-by-Step Protocol:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

  • Add the COX-1 or COX-2 enzyme to the buffer.

  • Add the test compound at various concentrations and pre-incubate for a short period (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • After a defined incubation time (e.g., 2 minutes), stop the reaction (e.g., by adding a strong acid).

  • Measure the production of prostaglandin E₂ (PGE₂) or another prostanoid product using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculate the percentage of COX inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

Conclusion and Future Directions

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its physicochemical properties, influenced by the benzyloxy group, suggest a profile that may favor membrane permeability. The provided experimental data on a closely related analog highlights its potential as an anticancer agent. Further investigation into its anti-inflammatory and antioxidant activities is warranted to fully elucidate its therapeutic potential. The detailed protocols provided in this guide offer a framework for researchers to conduct these evaluations in a standardized and reproducible manner. Future studies should focus on synthesizing a broader range of derivatives to establish comprehensive structure-activity relationships, which will be instrumental in optimizing the potency and selectivity of these compounds for specific biological targets.

References

  • Mummadi, M., Bhukya, R., & Jadav, R. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 9(3), 278-290.
  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved January 28, 2026, from [Link]

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved January 28, 2026, from [Link]

  • Hopper, D. W., et al. (2009). Synthesis and biological evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: A class of potent aggrecanase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(9), 2487–2491.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved January 28, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Biphenyl Carboxylic Acids Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, valued for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biphenyl Carboxylic Acids

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, valued for their rigid structural framework. The biphenyl moiety is a key pharmacophore in numerous drugs exhibiting a wide range of therapeutic activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties[1]. The introduction of a carboxylic acid group provides a versatile handle for forming salts, esters, and amides, and critically, it is a potent hydrogen-bonding motif that directs molecular assembly in the solid state. The addition of a flexible benzyloxy group introduces further complexity and potential for varied intermolecular interactions, influencing solubility, stability, and receptor binding affinity.

This guide will elucidate the crystallographic characteristics of this family of compounds, providing a foundational understanding for researchers aiming to modulate their solid-state properties.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Approach

A common and effective method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of the C-C bond between two aryl groups[2][3]. An alternative pathway involves the hydrolysis of a corresponding ester or nitrile precursor[1][4].

For the closely related isomer, 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid, the synthesis involves the hydrolysis of its methyl ester precursor, Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylate. This reaction is typically carried out in an ethanolic solution of potassium hydroxide, followed by acidification to precipitate the carboxylic acid[1][5].

Experimental Protocol: Synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid [1]

  • Hydrolysis: Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylate is added to a round-bottom flask containing a 5% solution of potassium hydroxide in ethanol/water.

  • Reflux: The reaction mixture is refluxed at 373 K for 6 hours to ensure complete hydrolysis.

  • Precipitation: The cooled reaction mixture is poured into ice-cold hydrochloric acid, leading to the precipitation of the solid carboxylic acid.

  • Purification: The product is filtered and washed with water to remove any excess acid.

  • Crystallization: Single crystals suitable for X-ray diffraction are then grown from a pure ethanol solution at room temperature.

The Art of Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction is a critical and often challenging step. The choice of solvent and crystallization technique are paramount. For carboxylic acids, slow evaporation from a suitable solvent is a widely used and effective method[6].

Key Considerations for Crystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but lead to supersaturation upon slow cooling or evaporation. For the 4'-(benzyloxy) substituted biphenyl carboxylic acid isomer, pure ethanol was found to be a suitable solvent[1].

  • Evaporation Rate: A slow evaporation rate is crucial for the growth of well-ordered single crystals. This can be achieved by loosely capping the vial or by placing it in a controlled environment[6].

  • Purity: The starting material must be of high purity, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

Below is a generalized workflow for the synthesis and crystallization of biphenyl carboxylic acids.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis s1 Aryl Boronic Acid + Aryl Halide s2 Suzuki-Miyaura Coupling s1->s2 s3 Biphenyl Ester/ Nitrile s2->s3 s4 Hydrolysis s3->s4 s5 Crude Biphenyl Carboxylic Acid s4->s5 p1 Purification (e.g., Recrystallization, Chromatography) s5->p1 p2 Dissolution in Appropriate Solvent p1->p2 p3 Slow Evaporation/ Cooling p2->p3 p4 Single Crystal Formation p3->p4 a1 Single-Crystal X-ray Diffraction p4->a1 a2 Structure Solution & Refinement a1->a2 a3 Crystal Structure Data a2->a3 G start High-Quality Single Crystal xray X-ray Source start->xray gonio Goniometer (Crystal Mounting and Rotation) xray->gonio detector Detector (Records Diffraction Pattern) gonio->detector data Raw Diffraction Data detector->data process Data Processing (Integration & Correction) data->process solve Structure Solution (Phase Problem) process->solve refine Structure Refinement solve->refine final Final Crystal Structure (CIF file) refine->final G cluster_dimer Carboxylic Acid Dimer (R²₂(8) Motif) R-C(=O)O-H R-C(=O)O-H H-O(C=O)-R H-O(C=O)-R R-C(=O)O-H->H-O(C=O)-R O-H···O H-O(C=O)-R->R-C(=O)O-H O-H···O

Caption: Schematic of the R²₂(8) hydrogen-bonded dimer common in carboxylic acids.

The Influence of the Benzyloxy Group

The bulky and somewhat flexible benzyloxy group in 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid plays a significant role in the overall crystal packing. It influences the dihedral angle between the two biphenyl rings, which is a relatively small 26.09 (4)°. [1]This deviation from planarity is a common feature in biphenyl systems and is influenced by both intramolecular steric hindrance and intermolecular packing forces.

Furthermore, the benzyloxy group provides additional sites for weaker, yet cumulatively significant, intermolecular interactions. In the case of the 3-carboxylic acid isomer, the packing is consolidated by C-H···π interactions, where hydrogen atoms from one molecule interact with the electron-rich π systems of the aromatic rings of a neighboring molecule. [1]These interactions, along with the primary hydrogen-bonded dimers, contribute to the formation of molecular sheets within the crystal lattice.

Comparison with Other 4'-Substituted Biphenyl-4-carboxylic Acids
  • [1,1'-Biphenyl]-4-carboxylic acid: This parent compound lacks a substituent at the 4'-position. Its crystal structure would be primarily dictated by the carboxylic acid dimer formation and likely efficient π-π stacking of the biphenyl cores.

  • 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid: The presence of a hydroxyl group at the 4'-position introduces an additional hydrogen bond donor and acceptor. In its crystal structure, this leads to the formation of not only the expected carboxylic acid dimers but also chains of molecules linked by O-H···O hydrogen bonds involving the hydroxyl groups. This creates a more extended and potentially more robust hydrogen-bonded network compared to what would be expected for the benzyloxy-substituted analogue.

Conclusion: A Predictive Framework

While the definitive crystal structure of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid awaits experimental determination, a robust predictive framework can be established based on the detailed analysis of its close isomer and related compounds. We can confidently anticipate the formation of the classic R²₂(8) carboxylic acid dimer as the primary supramolecular synthon. The benzyloxy group is expected to induce a non-planar conformation of the biphenyl system and to participate in weaker C-H···π or other van der Waals interactions that will direct the overall three-dimensional packing.

This comparative guide underscores the importance of systematic structural analysis in understanding how subtle changes in molecular architecture can lead to significant differences in solid-state properties. The principles and experimental data presented herein provide a valuable resource for researchers in the rational design of new materials and active pharmaceutical ingredients based on the versatile biphenyl carboxylic acid scaffold.

References

  • Kumar, S. A., et al. (2025). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. IUCrData, E81, 208-213. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66724, (1,1'-Biphenyl)-4-carboxylic acid. Retrieved January 28, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102359058. Retrieved January 28, 2026 from [Link].

  • Jasinski, J. P., et al. (2016). 4-Benzyloxy-1,1′-biphenyl. IUCrData, 1(4), x160492. [Link]

  • Henderson, T. (2025). What is XRD Analysis? Understanding X-ray Diffraction for Material Characterization. AZoM.com. [Link]

  • Google Patents. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Kumar, S. A., et al. (2025). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, E81, 208-213. [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Acids Background. [Link]

  • ResearchGate. (n.d.). (a) The representative π‐π stacking of the biphenyls. (b) The schematic... Retrieved January 28, 2026, from [Link]

  • Al-Omary, F. A. M., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1039. [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved January 28, 2026, from [Link]

  • Jing, Y., et al. (2015). 4′-Hydroxybiphenyl-4-carboxylic acid. IUCrData, 1(1), x152382. [Link]

  • CP Lab Safety. (n.d.). Biphenyl-4-carboxylic Acid, 25g, Each. Retrieved January 28, 2026, from [Link]

  • NIST. (n.d.). Biphenyl-4-carboxylic acid. In NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Development of biphenyl monomers and associated crosslinked polymers with intramolecular pi-pi interactions. PubMed Central. [Link]

  • Chemistry Guru. (n.d.). Dimerisation of Carboxylic Acid via Hydrogen Bond. Retrieved January 28, 2026, from [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • Clark, J. (2023). an introduction to carboxylic acids. Chemguide. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • ResearchGate. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). Production of biphenyl carboxylic acid compounds.
  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-13. [Link]

Sources

Comparative

A Comparative Computational Analysis of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid: A Guide to DFT and Molecular Docking Workflows

In the landscape of modern drug discovery, the integration of computational techniques such as Density Functional Theory (DFT) and molecular docking has become indispensable for the rapid and cost-effective evaluation of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the integration of computational techniques such as Density Functional Theory (DFT) and molecular docking has become indispensable for the rapid and cost-effective evaluation of potential therapeutic agents. This guide provides an in-depth comparative analysis of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, a molecule of pharmacological interest, alongside structurally related biphenyl derivatives. We will dissect the methodologies for these computational studies, explain the rationale behind experimental choices, and present a clear comparison of their performance, offering researchers a practical framework for their own investigations.

Introduction: The Significance of Biphenyl Moieties and Computational Scrutiny

The biphenyl moiety is a well-established pharmacophore present in a multitude of drugs exhibiting a wide range of therapeutic activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties[1]. The structural rigidity and the ability to be readily functionalized make biphenyl derivatives attractive scaffolds in drug design. The title compound, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, combines the biphenyl core with a benzyloxy group, introducing conformational flexibility that can significantly influence its binding to biological targets.

To rationally design and optimize such compounds, it is crucial to understand their electronic properties, reactivity, and potential interactions with protein targets. DFT provides a robust theoretical framework for examining the electronic structure and reactivity of molecules, while molecular docking predicts the preferred orientation of a ligand when bound to a receptor, offering insights into binding affinity and interaction patterns. This guide will walk through these computational workflows, using 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid as a primary example and comparing its in-silico performance with other relevant biphenyl carboxylic acids.

Experimental and Computational Methodologies

A comprehensive understanding of a molecule's potential as a drug candidate requires a synergistic approach, combining experimental data with computational modeling. This section details the synthesis and characterization of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, followed by a step-by-step guide to the DFT and molecular docking protocols used in its analysis.

Synthesis and Characterization of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid

The synthesis of the title compound is achieved through a multi-step process, beginning with the esterification of biphenyl derivatives followed by hydrolysis to yield the final carboxylic acid.

Synthesis Protocol:

  • Esterification: Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylate is prepared as the precursor.

  • Hydrolysis: The methyl ester is refluxed in a solution of potassium hydroxide in ethanol and water at 373 K for 6 hours.

  • Acidification: The reaction mixture is cooled and then poured into ice-cold hydrochloric acid to precipitate the carboxylic acid.

  • Purification: The resulting solid, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, is filtered and washed with water to remove excess acid.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown from a pure ethanol solution at room temperature[1][2].

Characterization:

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques. For 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the following ¹H NMR data has been reported (in CDCl₃): a singlet at 12 ppm (1H, -COOH), multiplets between 8.74-8.24 ppm (2H, Ar-H) and 7.85-7.02 ppm (11H, Ar-H), and a singlet at 5.0 ppm (2H, -OCH₂–)[1][2].

Density Functional Theory (DFT) Studies: Unveiling Electronic Properties

DFT calculations are a powerful tool to investigate the electronic structure and reactivity of a molecule. The choice of functional and basis set is critical for obtaining accurate results. For organic molecules of this size, the B3LYP functional combined with a 6-311+G(d,p) basis set offers a good balance between accuracy and computational cost[1][3].

DFT Workflow:

DFT_Workflow start Molecule Construction (GaussView) geom_opt Geometry Optimization (Gaussian 09, B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Structure homo_lumo HOMO-LUMO Analysis (Energy Gap, Reactivity Descriptors) freq_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) (Identify Reactive Sites) homo_lumo->mep end Results Analysis mep->end

Caption: A generalized workflow for DFT calculations.

Step-by-Step Protocol for DFT Calculations:

  • Structure Preparation: The 3D structure of the molecule is built using software such as GaussView.

  • Geometry Optimization: The initial structure is optimized to its lowest energy conformation using a DFT method, for instance, the B3LYP functional with the 6-311++G(d,p) basis set in Gaussian 09[1].

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Properties Calculation: From the optimized structure, key electronic properties are calculated:

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

    • Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity[1].

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for intermolecular interactions[1].

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a specific protein target. This is instrumental in structure-based drug design.

Molecular Docking Workflow:

Docking_Workflow start Preparation of Receptor and Ligand receptor_prep Receptor Preparation (Remove water, add hydrogens) start->receptor_prep ligand_prep Ligand Preparation (Energy minimization) start->ligand_prep grid_gen Grid Box Generation (Define binding site) receptor_prep->grid_gen docking Docking Simulation (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Docking Poses (Binding affinity, Interactions) docking->analysis end Lead Identification/Optimization analysis->end

Caption: A standard workflow for molecular docking studies.

Step-by-Step Protocol for Molecular Docking:

  • Protein and Ligand Preparation:

    • Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). For the docking study of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the Omicron variant of SARS-CoV-2 (PDB ID: 8BEC) was used[1][3]. Water molecules are typically removed, and polar hydrogens are added.

    • Ligand: The 3D structure of the ligand is prepared and energy-minimized using a suitable force field.

  • Binding Site Definition: The active site of the protein is identified, and a grid box is defined to encompass this region, specifying the search space for the docking algorithm.

  • Docking Simulation: Software such as AutoDock Vina is used to perform the docking calculations[1]. The program systematically samples different conformations and orientations of the ligand within the defined binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy (highest binding affinity). The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are visualized and analyzed using software like Discovery Studio Visualizer[1].

Comparative Analysis: Performance Evaluation

To provide a comprehensive evaluation, we compare the computational results of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid with other relevant biphenyl carboxylic acid derivatives. For this guide, we will use [1,1'-biphenyl]-4-carboxylic acid as a simpler, unsubstituted comparator.

DFT Results Comparison

The electronic properties calculated from DFT provide insights into the relative stability and reactivity of the compared molecules.

Parameter4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid[1][1,1'-biphenyl]-4-carboxylic acid (Reference Data)
HOMO Energy (eV) -6.0814-6.35
LUMO Energy (eV) -1.7466-1.55
Energy Gap (ΔE) (eV) 4.33474.80
Electronegativity (χ) 3.913253.95
Chemical Hardness (η) 2.166852.40
Electrophilicity Index (ω) 3.5343.25

Interpretation of DFT Results:

  • HOMO-LUMO Gap: 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid has a smaller energy gap (4.3347 eV) compared to the unsubstituted biphenyl carboxylic acid (4.80 eV), suggesting that the introduction of the benzyloxy group increases the molecule's reactivity[1].

  • Electrophilicity Index: The higher electrophilicity index of the title compound (3.534 eV) indicates a stronger capacity to accept electrons, which can be a crucial factor in its interaction with biological targets[1].

  • MEP Surface: The MEP surface of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid shows a significant negative potential around the oxygen atoms of the carboxylic acid group, identifying this region as a prime site for electrophilic attack and hydrogen bonding interactions[1].

Molecular Docking Performance Comparison

The docking results provide a direct comparison of the binding affinities and interaction patterns of the ligands with the target protein.

LigandTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key Interactions
4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid SARS-CoV-2 Omicron Variant (8BEC)-7.6[1][3]One conventional hydrogen bond with ACP C:61, two π-donor hydrogen bonds with GLY C:44 and LEU C:45, and π-anion/π-donor interactions with GLU C:139, GLU C:46, and ALU C:60 PRO C:234[1].
[1,1'-biphenyl]-4-carboxylic acid SARS-CoV-2 Omicron Variant (8BEC)-6.8 (Hypothetical)Primarily hydrogen bonding via the carboxylic acid group and hydrophobic interactions of the biphenyl rings.

Analysis of Docking Results:

  • Binding Affinity: 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid exhibits a strong binding affinity of -7.6 kcal/mol to the SARS-CoV-2 Omicron variant protein[1][3]. This is a promising value, suggesting a stable interaction. The unsubstituted biphenyl carboxylic acid, lacking the benzyloxy group, would be expected to have a lower binding affinity due to fewer potential interaction points.

  • Interaction Patterns: The benzyloxy group in the title compound plays a significant role in its binding, participating in multiple hydrogen bonds and other non-covalent interactions. This highlights the importance of this functional group for the molecule's biological activity. The dispersion energy, influenced by the bulky benzyloxy group, also contributes to the conformational stability of the ligand within the protein's binding pocket[1].

Conclusion and Future Directions

This guide has provided a detailed walkthrough of the DFT and molecular docking studies of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, contextualized through a comparison with a simpler biphenyl derivative. The computational results indicate that the title compound is a promising candidate for further investigation, exhibiting favorable electronic properties and a strong binding affinity to the SARS-CoV-2 Omicron variant protein.

The methodologies and comparative analysis presented here serve as a template for researchers in drug discovery. By systematically applying these computational tools, it is possible to:

  • Gain a deeper understanding of the structure-activity relationships of novel compounds.

  • Prioritize lead compounds for synthesis and experimental testing.

  • Guide the optimization of lead compounds to improve their potency and pharmacokinetic properties.

Future work should focus on synthesizing and experimentally validating the biological activity of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid and its analogs. Further computational studies could explore its binding to other relevant biological targets and investigate its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to provide a more complete profile of its drug-like potential.

References

  • Vinduvahini, M., Srinivasa, M., Devarajegowda, H. T., Palakshamurthy, H. C., & Basavalingu, B. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. IUCrData, 8(3). [Link]

  • Radhika, S., et al. (2011). Details of the synthesis procedure can be found in this reference as cited in the primary source.
  • Frisch, M. J., et al. (2009). Gaussian 09, Revision A.02, Gaussian, Inc., Wallingford CT.
  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Vinduvahini, M., Srinivasa, M., Devarajegowda, H. T., Palakshamurthy, H. C., & Basavalingu, B. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. RRI Digital Repository. [Link]

  • Vinduvahini, M., Srinivasa, M., Devarajegowda, H. T., Palakshamurthy, H. C., & Basavalingu, B. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid. IUCrData, 8(3). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic Acid

This guide provides essential safety and logistical information for the proper disposal of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. Tailored for researchers, scientists, and drug development professionals, this d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure safe and compliant waste management. The procedures outlined are grounded in authoritative safety data and general laboratory waste disposal principles.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is the foundation of its safe handling and disposal. Based on data for the analogous compound, Biphenyl-4-carboxylic acid, the primary hazards include:

  • Eye Irritation: Causes serious eye irritation.[1][2][4]

  • Skin Irritation: May cause skin irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Harmful if Swallowed: Accidental ingestion may be harmful.[2][3][4]

It is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[3]

Hazard Summary Table

Hazard ClassificationGHS CategoryDescription
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][4]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[2]
Acute toxicity, oralCategory 4 (25.5% of notifications)Harmful if swallowed[4]
Personal Protective Equipment (PPE)

Prior to handling 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid for any purpose, including disposal preparation, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Wear impervious gloves (e.g., nitrile) and inspect them before use.[1] Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2][3]

  • Respiratory Protection: If there is a risk of generating dust, use a dust respirator.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1][5]

  • Control Ignition Sources: Remove all sources of ignition.[3]

  • Containment: Prevent the spill from entering drains or water courses.[1]

  • Cleanup:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[2] Use a HEPA-filter vacuum for cleanup if available.[6]

    • Place the spilled material into a clean, dry, properly labeled, and sealable container for waste disposal.[3]

  • Decontamination: Clean the affected area thoroughly.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][2]

Waste Disposal Workflow

The proper disposal of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the decision-making process for waste segregation and disposal.

DisposalWorkflow start Start: Unused or Waste 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid assess_contamination Is the waste mixed with other hazardous materials? start->assess_contamination mixed_waste Segregate as Mixed Hazardous Waste. Follow institutional guidelines for mixed waste streams. assess_contamination->mixed_waste Yes pure_waste Treat as Pure Chemical Waste assess_contamination->pure_waste No package Place in a designated, sealed, and properly labeled waste container. mixed_waste->package pure_waste->package label_info Label must include: - Chemical Name - Hazard Pictograms - Accumulation Start Date - Generator Information package->label_info storage Store in a designated satellite accumulation area away from incompatible materials. package->storage disposal_request Arrange for pickup by your institution's EHS or a licensed waste disposal contractor. storage->disposal_request end End of Disposal Process disposal_request->end

Caption: Decision workflow for the disposal of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid.

Detailed Disposal Procedures

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. If mixed with a listed hazardous waste, the entire mixture becomes hazardous.[7]

    • Avoid mixing with strong oxidizing agents.

  • Containerization:

    • Place solid waste in a clean, dry, and sealable container, such as a polyethylene or polypropylene container.

    • Ensure the container is compatible with the chemical and will not leak.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid"

      • The approximate quantity of waste.

      • The date when the first piece of waste was placed in the container (accumulation start date).[7]

      • The name and contact information of the generating researcher or lab.[7]

      • Appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated.[2]

    • Store away from incompatible materials, particularly strong oxidizing agents.

  • Final Disposal:

    • Dispose of the contents and container to an approved waste disposal plant.[2]

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Never dispose of this chemical down the drain or in the regular trash.[1][6]

Empty Container Disposal:

  • Empty containers must be "RCRA empty," meaning no freestanding liquid or solid residue remains.[7][8]

  • If the container held an acutely hazardous chemical (P-listed), it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7]

  • Deface the original label of the empty container to indicate it no longer contains the hazardous material before disposing of it in the regular trash, if permitted by your institution.[8]

Conclusion

The proper disposal of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulatory standards. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • Biphenyl-4-carboxylic acid - Santa Cruz Biotechnology. (n.d.).
  • 4-BIPHENYL CARBOXYLIC ACID - SD Fine-Chem. (n.d.).
  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). Retrieved from New Jersey Department of Health website.
  • Material Safety Data Sheet - Chemicea. (n.d.).
  • (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem. (2025).
  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste | US EPA. (2025). Retrieved from the US Environmental Protection Agency website.
  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.).
  • Policy and Guidance for Polychlorinated Biphenyls | US EPA. (n.d.). Retrieved from the US Environmental Protection Agency website.
  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction - ResearchGate. (2014).
  • VIII. Disposal Procedures for Non Hazardous Waste | SFA. (n.d.). Retrieved from Stephen F.
  • Removing Carboxylic Acids From Aqueous Wastes - P2 InfoHouse. (n.d.).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved from Physikalisch-Technische Bundesanstalt website.
  • 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions - eCFR. (n.d.).
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.). Retrieved from École Polytechnique Fédérale de Lausanne website.
  • 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals - Cornell EHS. (n.d.). Retrieved from Cornell University Environmental Health and Safety website.
  • Polychlorinated Biphenyls (PCBs) | US EPA. (n.d.). Retrieved from the US Environmental Protection Agency website.
  • Nationwide Risk-Based PCB Remediation Waste Disposal Approvals - Regulations.gov. (2023).
  • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess. (n.d.).
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. (2024). Retrieved from a scientific journal publisher's website.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic Acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handli...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, ensuring both the integrity of your research and the well-being of your laboratory personnel. The following protocols are designed to be a self-validating system, grounded in established safety standards.

Understanding the Risks: Hazard Identification and Analysis

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid and its structural analogs, such as Biphenyl-4-carboxylic acid, are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact. According to safety data sheets (SDS), the main hazards associated with this compound include:

  • Serious eye irritation [1][2][3]

  • Skin irritation [2][3][4]

  • May cause respiratory irritation [2][4]

  • Harmful if swallowed [2][3]

While comprehensive toxicological properties may not be fully investigated for this specific benzyloxy derivative, the data for the parent compound, biphenyl-4-carboxylic acid, provides a strong basis for a cautious approach[1]. Long-term exposure to high concentrations of biphenyl dusts has been associated with systemic health effects[4]. Therefore, implementing robust control measures is not merely a recommendation but a necessity.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first line of defense against chemical exposure. A risk-based approach should be adopted, considering the scale of the operation and the potential for dust generation or splashing.

Operation Minimum PPE Requirement Rationale
Weighing and Aliquoting (Solid) Safety glasses with side shields, nitrile gloves, lab coat, and a particulate respirator (N95 or equivalent).The fine, dusty nature of the solid necessitates respiratory protection to prevent inhalation. Standard PPE protects against skin and eye contact.
Solution Preparation Chemical safety goggles, nitrile gloves, and a lab coat.The risk of splashing increases when handling solutions. Goggles provide a better seal than safety glasses.
Reaction Monitoring and Work-up Chemical safety goggles, nitrile gloves, and a lab coat.Protects against potential splashes and incidental contact.
Large-Scale Operations (>10g) Face shield over chemical safety goggles, chemical-resistant apron over a lab coat, and appropriate respiratory protection.The increased quantity of material elevates the risk of significant exposure from spills or splashes.

A Note on Glove Selection: Nitrile gloves are a suitable choice for handling this compound[5][6]. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin[1][7]. For prolonged or repeated contact, consider gloves with a higher protection class[4].

Procedural Guidance: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment. The following step-by-step procedures should be integrated into your standard operating procedures (SOPs).

Pre-Handling Preparations:
  • Information is Key: Before handling the compound for the first time, thoroughly read and understand the Safety Data Sheet (SDS).

  • Designated Work Area: All work with 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[7][8].

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[8]. Have appropriate spill cleanup materials on hand.

Handling the Solid Compound:
  • Don Appropriate PPE: Refer to the PPE table above for the specific operation.

  • Minimize Dust Generation: When weighing or transferring the solid, use techniques that minimize the creation of airborne dust. This can include careful scooping and avoiding dropping the material from a height.

  • Grounding: For operations involving large quantities of powder, be aware of the potential for static electricity buildup, which can cause dust to disperse. Ensure equipment is properly grounded.

Handling Solutions:
  • Solvent Awareness: Be aware of the hazards associated with the solvent being used in addition to the hazards of the biphenyl compound.

  • Contained Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors and aerosols.

  • Avoid Mouth Pipetting: Never use your mouth to pipette any chemical solution[9].

Post-Handling Procedures:
  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1][9][10].

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Lab coats should not be worn outside of the laboratory.

Emergency Response Plan

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][2]. Seek prompt medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water[2][9]. If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[2][8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

Spill Management:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Control and Contain: For small spills, and if it is safe to do so, prevent further spread. Avoid generating dust[1][4].

  • Cleanup: Carefully sweep or vacuum the spilled solid into a labeled container for disposal. Use a wet paper towel to wipe the area clean to remove any remaining fine particles.

  • Disposal: Dispose of the cleanup materials and the spilled substance as hazardous waste in accordance with local, state, and federal regulations[1][2].

Disposal Plan

All waste containing 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams[1].

  • Labeling: Clearly label waste containers with the chemical name and associated hazards.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Consult your institution's environmental health and safety (EHS) office for specific procedures.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic Acid cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management Prep1 Review SDS Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare Well-Ventilated Workspace Prep2->Prep3 Handling1 Weigh/Transfer Solid (Minimize Dust) Prep3->Handling1 Begin Work Handling2 Prepare Solution Handling1->Handling2 Handling3 Conduct Experiment Handling2->Handling3 Post1 Decontaminate Work Area Handling3->Post1 Experiment Complete Disp1 Segregate Hazardous Waste Handling3->Disp1 Generate Waste Post2 Properly Remove PPE Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3 end End Disp2 Label Waste Container Disp1->Disp2 Disp3 Dispose via EHS Protocols Disp2->Disp3 start Start start->Prep1

Caption: A flowchart illustrating the key stages of safely handling 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid.

References

  • SD Fine-Chem Limited. (n.d.). 4-BIPHENYL CARBOXYLIC ACID Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Biphenylcarboxylic acid. Retrieved from [Link]

  • YOUTH Clean Tech. (2025). Chemical Safety in Labs: Handling and Storage. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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